3-(1H-1,2,4-triazol-1-ylmethyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,2,4-triazol-1-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFINNEVQJQXPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424311 | |
| Record name | 3-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127988-22-1 | |
| Record name | 3-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Compound CAS 127988-22-1
For Researchers, Scientists, and Drug Development Professionals
Compound Identification
CAS Number: 127988-22-1 Chemical Name: 3-(1H-1,2,4-triazol-1-ylmethyl)aniline Molecular Formula: C₉H₁₀N₄[1] Molecular Weight: 174.20 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental and physiological settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 174.20 g/mol | [1] |
| Molecular Formula | C₉H₁₀N₄ | [1] |
| XLogP3 | 0.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 174.090546336 Da | [1] |
| Monoisotopic Mass | 174.090546336 Da | [1] |
| Topological Polar Surface Area | 56.7 Ų | [1] |
| Heavy Atom Count | 13 | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring, the methylene bridge protons, and the protons of the triazole ring.
-
¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbon atoms in the aniline and triazole rings, as well as the methylene carbon. A predicted ¹³C NMR spectrum is available on public databases such as PubChem.[1]
-
FT-IR: The infrared spectrum of similar triazole compounds shows characteristic absorption peaks for C-H aromatic vibrations (around 3000-3100 cm⁻¹) and N-H stretching of the amino group (around 3200-3400 cm⁻¹).[2]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis Methodology
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the available literature, a general synthetic approach can be proposed based on established methods for analogous compounds. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
References
A Technical Guide to the Biological Activities of Triazole-Aniline Hybrids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the burgeoning field of triazole-aniline hybrids, molecules of significant interest in medicinal chemistry. By merging the stable, versatile 1,2,3- or 1,2,4-triazole ring with the pharmacologically relevant aniline scaffold, researchers have developed a plethora of compounds with potent biological activities. This document details their anticancer, antimicrobial, antifungal, and antiviral properties, presenting quantitative data, in-depth experimental protocols, and visualizations of key biological pathways to facilitate further research and development.
Anticancer Activity
Triazole-aniline hybrids have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest. The hybridization of the triazole moiety with other anticancer pharmacophores is a key strategy in developing these potent compounds[1].
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected triazole-aniline hybrids and related structures, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Hybrid Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,2,3-Triazole-Oxydianiline-Maleimide Hybrid 5 | MCF-7 (Breast) | 5.03 | Doxorubicin | 3.16 |
| Quinoline-1,2,3-Triazole-Aniline Hybrid 11g | HIV-1 infected cells | 0.388 | AZT | 0.0909 |
| Quinoline-1,2,3-Triazole-Aniline Hybrid 11h | HIV-1 infected cells | 0.01032 | AZT | 0.0909 |
| Quinoline-1,2,3-Triazole-Aniline Hybrid 11i | HIV-1 infected cells | 0.167 | AZT | 0.0909 |
| 1,2,3-Triazole-Amino Acid Conjugates | MCF-7 (Breast) | <10 ( >30% inhib.) | - | - |
| 1,2,3-Triazole-Amino Acid Conjugates | HepG2 (Liver) | <10 ( >30% inhib.) | - | - |
Data sourced from references[2][3][4]. Note: The activity of quinoline-triazole-aniline hybrids against HIV-1 is included here due to its relevance in antiretroviral therapy, which is often discussed alongside anticancer research.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which triazole-aniline hybrids exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can be initiated via two main signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Anticancer compounds can trigger these pathways by causing cellular stress, such as DNA damage[5][6].
The diagram below illustrates the key events in the intrinsic and extrinsic apoptotic pathways, which are common targets for anticancer drugs.
Mechanism of Action: Cell Cycle Arrest
In addition to apoptosis, many chemotherapeutic agents, including potentially triazole-aniline hybrids, can induce cell cycle arrest. By halting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), these compounds prevent cancer cells from proliferating and can provide time for DNA repair mechanisms or, failing that, trigger apoptosis[7][8]. DNA damage is a common trigger for the activation of checkpoint signaling cascades[7].
The following diagram illustrates the signaling cascade leading to G2/M cell cycle arrest following DNA damage.
Antimicrobial and Antifungal Activity
The structural features of triazole-aniline hybrids make them effective agents against various microbial pathogens. The triazole moiety is a well-known pharmacophore in clinically used antifungal drugs like fluconazole, and its hybridization with aniline derivatives has yielded compounds with potent antibacterial and antifungal properties[9][10].
Quantitative Antimicrobial and Antifungal Data
The table below presents the Minimum Inhibitory Concentration (MIC) and other inhibitory values for selected triazole-aniline hybrids against various bacterial and fungal strains.
| Compound/Hybrid Class | Microbial Strain | MIC (µM) | IC50 (µM) | Reference Compound | MIC/IC50 (µM) |
| 5-fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline | Staphylococcus aureus | 6.1 | - | Ciprofloxacin | 4.7 |
| 5-bromo-2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline | Staphylococcus aureus | 5.2 | - | Ciprofloxacin | 4.7 |
| Triazole-Dipeptide Hybrid 7a | Aspergillus versicolor | - | 169.94 | Fluconazole | 254.01 |
| Triazole-Dipeptide Hybrid 7a | Aspergillus flavus | - | 176.69 | Fluconazole | - |
| Triazole-Dioxolane Hybrid 4d | Various fungi | 6.5 µg/mL | - | Ketoconazole | 12.5 µg/mL |
Data sourced from references[6][11][12].
Mechanism of Action: Enzyme Inhibition
A key target for antibacterial triazole hybrids is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By inhibiting this enzyme, the compounds prevent the negative supercoiling of DNA, leading to replication fork stalling and bacterial cell death[11][13].
The primary mechanism for azole-based antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungal cell death[6].
Antiviral Activity
The versatility of the triazole scaffold extends to antiviral applications. Triazole-aniline hybrids and related structures have been investigated for activity against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and coronaviruses[14][15]. Their mechanisms often involve the inhibition of essential viral enzymes, such as proteases.
Quantitative Antiviral Data
The table below shows the antiviral efficacy of selected triazole-containing hybrids.
| Compound/Hybrid Class | Virus Strain | Activity Metric | Value (µM) | Reference Compound |
| Quinoline-1,2,3-Triazole-Aniline Hybrid 11h | HIV-1 (wild-type) | IC50 | 0.01032 | AZT |
| Phenylpyrazolone-1,2,3-triazole Hybrid 6i | SARS-CoV-2 Mpro | IC50 | 3.16 | GC-376 |
| Phenylpyrazolone-1,2,3-triazole Hybrid 5 | Varicella-zoster virus | EC50 | 8.38 | - |
Data sourced from references[2].
Experimental Protocols
Detailed and standardized methodologies are critical for the evaluation and comparison of the biological activities of novel compounds. This section provides protocols for the key assays discussed in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[11].
Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well flat-bottom plate at a predetermined density (e.g., 8x10³ cells/well) in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment[16].
-
Compound Treatment: Prepare serial dilutions of the triazole-aniline hybrid compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium only) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 24, 48, or 72 hours)[16].
-
MTT Addition: Following incubation, add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate the plate for an additional 4 hours at 37°C, allowing the formazan crystals to form[3][16].
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the purple formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution[11].
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). Use a reference wavelength of >650 nm if available[3].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot a dose-response curve and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
The MIC test is used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[17]. The broth microdilution method is commonly used.
Principle: A standardized suspension of a microorganism is challenged with serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth (turbidity) after incubation is the MIC.
Methodology:
-
Inoculum Preparation: Streak the test microorganism (e.g., S. aureus) onto a suitable agar plate and incubate. Pick several colonies to inoculate a broth (e.g., Mueller-Hinton Broth - MHB) and incubate until it reaches the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well)[4][18].
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the triazole-aniline hybrid compound in MHB. Typically, 50-100 µL of broth is used per well. Leave a well for a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Inoculation: Add the standardized inoculum to each well (except the negative control) to reach the final volume and cell density.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours[4].
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth[17]. The results can also be read using a plate reader.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.
Principle: DNA gyrase introduces negative supercoils into a relaxed circular plasmid in an ATP-dependent reaction. The supercoiled and relaxed forms of the plasmid can be separated by agarose gel electrophoresis. An inhibitor will prevent the formation of the faster-migrating supercoiled form.
Methodology:
-
Reaction Setup: In a microfuge tube on ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP), relaxed pBR322 plasmid DNA (e.g., 0.5 µg), and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a specific amount of E. coli DNA gyrase enzyme. The total reaction volume is typically 20-30 µL. Include a no-enzyme control and a no-inhibitor control.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye containing a detergent (e.g., SDS) and EDTA[19]. A chloroform/isoamyl alcohol extraction can be performed to remove the protein.
-
Agarose Gel Electrophoresis: Load the aqueous phase of each reaction onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 90V for 90 minutes).
-
Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light. The relaxed plasmid will migrate slower than the supercoiled plasmid. The concentration of the compound that inhibits supercoiling by 50% (IC50) can be determined by densitometry.
CYP51 Inhibition Assay
A fluorescence-based assay is a common high-throughput method to screen for inhibitors of CYP51[20][21].
Principle: A non-fluorescent substrate (e.g., BOMCC) is metabolized by recombinant CYP51 enzyme into a fluorescent product. An inhibitor will block this conversion, resulting in a reduced fluorescence signal.
Methodology:
-
Reaction Setup: In a 96-well plate, add assay buffer (e.g., potassium phosphate buffer), recombinant human CYP51 enzyme, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes)[20].
-
Reaction Initiation: Start the reaction by adding the fluorogenic substrate (e.g., BOMCC) and an NADPH regenerating system[21].
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence over time (e.g., 30 minutes) at the appropriate excitation and emission wavelengths[21].
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to a no-inhibitor control and calculate the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Influence of Cell Cycle Regulation on Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. researchgate.net [researchgate.net]
- 13. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. topogen.com [topogen.com]
- 20. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 21. cypex.co.uk [cypex.co.uk]
An In-depth Technical Guide to 1,2,4-Triazole Containing Anilines: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unique structural features and diverse pharmacological activities of 1,2,4-triazole derivatives have established them as a significant scaffold in medicinal chemistry. When incorporated with an aniline moiety, these compounds exhibit a broad spectrum of biological effects, including potent anticancer, antifungal, and antibacterial properties. This technical guide provides a comprehensive review of 1,2,4-triazole containing anilines, focusing on their synthesis, detailed experimental protocols, quantitative biological data, and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Synthesis of 1,2,4-Triazole Containing Anilines
The synthesis of 1,2,4-triazole containing anilines can be achieved through several established methods, most notably variations of the Pellizzari and Einhorn-Brunner reactions, as well as more modern synthetic strategies. These methods offer versatility in introducing a wide range of substituents to both the triazole and aniline rings, allowing for the fine-tuning of their physicochemical and biological properties.
A common and effective approach involves a multi-step synthesis commencing with the reaction of a substituted aniline with a reagent that introduces the triazole precursor, followed by cyclization to form the 1,2,4-triazole ring. One such pathway is the conversion of an aniline to an intermediate that is then reacted with a hydrazine derivative.
The following diagram illustrates a general workflow for the synthesis and evaluation of 1,2,4-triazole containing anilines.
Caption: General workflow for the synthesis and biological evaluation of 1,2,4-triazole containing anilines.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and replication of research findings. Below are representative protocols for the synthesis of 1,2,4-triazole containing anilines.
Protocol 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline
This protocol describes a two-step synthesis starting from 4-bromoaniline.[1]
Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole
-
To a solution of 4-bromoaniline (1 equivalent) in a suitable solvent, add 1,2,4-triazole (1.2 equivalents) and a base such as potassium carbonate.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the mixture is poured into water, and the resulting precipitate is filtered, washed, and dried to yield the intermediate, 4-(1H-1,2,4-triazol-1-yl)aniline.[1]
Step 2: Reduction to 4-(1H-1,2,4-triazol-1-yl)aniline
-
The intermediate from Step 1 is dissolved in a suitable solvent like ethanol.
-
A reducing agent, such as tin(II) chloride or catalytic hydrogenation, is used to reduce the nitro group to an amine.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by extraction and purified by recrystallization or column chromatography.
Protocol 2: Pellizzari-type Reaction for Substituted 1,2,4-Triazoles
The Pellizzari reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole.[2][3][4] This method can be adapted for the synthesis of aniline-containing triazoles.
-
A substituted aniline is first converted to the corresponding benzamide.
-
The benzamide is then reacted with a suitable acylhydrazide in the presence of a dehydrating agent or under high-temperature conditions.
-
Microwave irradiation has been shown to shorten reaction times and improve yields for this reaction.[2]
-
The resulting 1,2,4-triazole derivative is purified by conventional methods.
Protocol 3: Einhorn-Brunner Reaction for N-Substituted 1,2,4-Triazoles
The Einhorn-Brunner reaction provides a route to N-substituted 1,2,4-triazoles through the reaction of an imide with a hydrazine.[3][5]
-
A substituted aniline can be used to prepare an N-arylimide.
-
The N-arylimide is then reacted with a hydrazine derivative in the presence of a weak acid.
-
The reaction typically proceeds through a cyclodehydration mechanism to afford the desired 1,2,4-triazole.
-
The regioselectivity of the reaction can be influenced by the nature of the substituents on the imide.[5]
Biological Activities
1,2,4-triazole containing anilines have demonstrated significant potential as anticancer and antimicrobial agents. The following tables summarize some of the reported quantitative data for these activities.
Anticancer Activity
The anticancer activity of these compounds is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Murine Melanoma (B16F10) | 41.12 - 61.11 | [6] |
| Compound B | Pancreatic Cancer (PANC1) | 0.17 - 4.29 | [7] |
| Compound C | Hepatocellular Carcinoma (HepG2) | 0.58 - 4.49 | [7] |
| Compound 8c | - | 3.6 (EGFR inhibition) | [8] |
| Diarylurea Derivative 62i | HT-29, H460, MDA-MB-231 | 0.90, 0.85, 1.54 | [9] |
| Naproxen Analogue 81b-c | MCF-7, MDA-231, HeLa, HCT-116 | 4.83 - 12.07 | [9] |
Antimicrobial Activity
The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Ofloxacin Analogue | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [10] |
| Clinafloxacin-Triazole Hybrid | Various bacterial strains | - | [10] |
| Indole-Triazole Derivative 3d | MRSA, C. krusei | 3.125 - 50 | [11] |
| Triazolo Aniline 11b | Staphylococcus aureus, Escherichia coli | - | [12] |
| Bis-1,2,4-triazole Derivative 54 | B. proteus | 0.5 | [9] |
| Ciprofloxacin-1,2,4-triazole Hybrid 29 | MRSA | 0.046 - 3.11 | [9] |
Signaling Pathways
Several studies have indicated that 1,2,4-triazole containing anilines exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary targets identified include Epidermal Growth Factor Receptor (EGFR), BRAF kinase, and tubulin polymerization.
EGFR Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell growth and is often dysregulated in cancer.[13][14][15][16][17] Inhibition of this pathway can lead to a reduction in tumor cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the inhibitory action of 1,2,4-triazole aniline derivatives.
BRAF Signaling Pathway
The BRAF gene is part of the RAS-RAF-MEK-ERK signaling pathway, and mutations in BRAF are common in various cancers, leading to constitutive activation of the pathway.[18][19][20][21][22]
Caption: The BRAF signaling cascade and its inhibition by 1,2,4-triazole aniline derivatives.
Tubulin Polymerization
Microtubules, which are polymers of tubulin, are essential for cell division.[23][24][25][26][27] Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in cancer cells.
Caption: Inhibition of tubulin polymerization by 1,2,4-triazole aniline derivatives, leading to mitotic arrest.
Conclusion
1,2,4-triazole containing anilines represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial therapies. The synthetic versatility of this scaffold allows for the generation of diverse chemical libraries for structure-activity relationship studies. The data presented in this guide highlight the potent biological activities of these compounds and provide insights into their mechanisms of action. Further research into the optimization of their pharmacological profiles and in vivo efficacy is warranted to translate these promising findings into clinical applications. This in-depth technical guide serves as a foundational resource to aid researchers in this endeavor.
References
- 1. mdpi.com [mdpi.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. turkjps.org [turkjps.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. BRAF gene signaling pathway [pfocr.wikipathways.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Microtubule - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cytoskeleton.com [cytoskeleton.com]
The Core Mechanism of Triazole-Based Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazole compounds, characterized by a five-membered ring containing three nitrogen atoms, represent a cornerstone in the development of potent and selective enzyme inhibitors. Their versatile structure allows for a wide range of chemical modifications, leading to the discovery of drugs with significant therapeutic impact in diverse areas, including antifungal, anticancer, and neurological disorders. This technical guide provides an in-depth exploration of the mechanism of action of triazole-based inhibitors, focusing on their interaction with key enzymes. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biological pathways.
Core Mechanism of Action: Coordination and Binding
The primary mechanism by which many triazole-based inhibitors exert their effect is through the coordination of one of the nitrogen atoms in the triazole ring to a metal ion, most commonly the iron atom within the heme group of cytochrome P450 (CYP) enzymes. This interaction is crucial for the potent inhibition of this enzyme superfamily. Beyond this coordinating bond, the various substituents on the triazole ring engage in additional non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, with the amino acid residues lining the active site of the target enzyme. These multiple points of contact contribute to the high affinity and selectivity of these inhibitors.
Key Enzyme Targets and Therapeutic Applications
Lanosterol 14α-Demethylase (CYP51): The Antifungal Powerhouse
The most well-established application of triazole inhibitors is in antifungal therapy. Triazoles like fluconazole and voriconazole target lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
By inhibiting CYP51, triazoles disrupt the synthesis of ergosterol, leading to the accumulation of toxic sterol precursors.[1] This alters the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation.[1]
Signaling Pathway: Ergosterol Biosynthesis
Caption: Ergosterol biosynthesis pathway and the site of inhibition by triazole antifungals.
Quantitative Data: Lanosterol 14α-Demethylase (CYP51) Inhibitors
| Compound | Target Organism | IC50 (µM) | Reference |
| Fluconazole | Candida albicans | 0.024 - 3.125 | [4] |
| Voriconazole | Aspergillus fumigatus | 0.4 - 1.27 (µg/ml) | [5] |
| Posaconazole | Trypanosoma cruzi | Varies | [6] |
| Ravuconazole | Trypanosoma cruzi | Varies | [6] |
| Piperidine-based triazole (pta1) | Candida albicans | 0.024 | [4] |
Acetylcholinesterase (AChE): A Target in Neurodegenerative Diseases
Triazole derivatives have emerged as promising inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[7][8] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[9] The triazole moiety can interact with the catalytic and peripheral anionic sites of the AChE enzyme.
Signaling Pathway: Cholinergic Synapse
Caption: Cholinergic synapse showing ACh synthesis, release, and degradation, with the site of triazole inhibition.
Quantitative Data: Acetylcholinesterase (AChE) Inhibitors
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Quinoline-1,2,3-triazole hybrid (23) | 109 | - | Mixed | [7] |
| Thiazoloindazole-based derivative (Tl45b) | 0.071 | - | - | [10] |
| 1,2,3-triazolo[4,5-b]aminoquinoline (5bb) | 12.01 | - | - | |
| Compound 5 (modified tacrine) | 0.26 | - | - | |
| Compound 95 (modified tacrine) | 0.310 | 0.049 | - |
Aromatase (CYP19A1): A Target in Cancer Therapy
Aromatase, another member of the cytochrome P450 superfamily, is responsible for the final step in the biosynthesis of estrogens from androgens.[2][11] In hormone-receptor-positive breast cancer, estrogens promote tumor growth. Triazole-based aromatase inhibitors, such as letrozole and anastrozole, are highly effective in treating this type of cancer in postmenopausal women by blocking estrogen production.[12]
Signaling Pathway: Aromatase and Estrogen Synthesis
Caption: Aromatase pathway for estrogen synthesis and the inhibitory action of triazoles.
Quantitative Data: Aromatase (CYP19A1) Inhibitors
| Compound | IC50 (µM) | Reference |
| Letrozole | 0.002 | [7][13] |
| Anastrozole | Varies | [7] |
| Vorozole | Varies | [7] |
| 1,2,3-Triazole/1,2,4-triazole hybrid (6a) | 0.12 | [7][13] |
| 1,2,3-Triazole/1,2,4-triazole hybrid (6b) | 0.09 | [7][13] |
| 1,2,4-Triazole-containing indole (5) | 0.026 | [13] |
| Triazole-phenstatin hybrid (19e) | Varies | [9] |
Experimental Protocols
In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This protocol describes a method for determining the inhibitory activity of triazole compounds against recombinant human CYP51 in a reconstituted system.[14][15][16]
Workflow Diagram
Caption: Workflow for an in vitro lanosterol 14α-demethylase (CYP51) inhibition assay.
Methodology
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Reconstitute recombinant human CYP51 and NADPH-cytochrome P450 reductase in the reaction buffer.
-
Prepare liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) in the reaction buffer.
-
Prepare a stock solution of lanosterol in a suitable solvent (e.g., ethanol).
-
Prepare serial dilutions of the triazole test compounds in the same solvent.
-
-
Enzyme Reconstitution:
-
In a microcentrifuge tube, combine the recombinant CYP51, NADPH-cytochrome P450 reductase, and liposomes.
-
Incubate on ice for a specified time (e.g., 30 minutes) to allow for the formation of the reconstituted enzyme system.
-
-
Inhibition Assay:
-
To the reconstituted enzyme system, add the triazole test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the lanosterol substrate and an NADPH-generating system (or NADPH).
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a water-immiscible organic solvent (e.g., hexane or ethyl acetate).
-
Vortex vigorously to extract the sterols.
-
Centrifuge to separate the organic and aqueous phases.
-
Transfer the organic phase to a new tube and evaporate the solvent.
-
Reconstitute the dried sterol extract in a suitable solvent for analysis.
-
Analyze the conversion of lanosterol to its demethylated product using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity and its inhibition.[17][18][19]
Workflow Diagram
Caption: Workflow for an acetylcholinesterase (AChE) inhibition assay using Ellman's method.
Methodology
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare a stock solution of acetylcholinesterase (e.g., from electric eel) in the buffer.
-
Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.
-
Prepare a stock solution of acetylthiocholine iodide (ATCI) substrate in the buffer.
-
Prepare serial dilutions of the triazole test compounds in a suitable solvent (e.g., DMSO), then dilute further in the buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the phosphate buffer.
-
Add the test compound solution at various concentrations to the sample wells. Add buffer or solvent to the control wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding a mixture of DTNB and ATCI to all wells.
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Fluorometric Aromatase (CYP19A1) Inhibition Assay
This high-throughput assay measures aromatase activity by detecting the fluorescence of a product formed from a non-fluorescent substrate.[11][12][20]
Workflow Diagram
Caption: Workflow for a fluorometric aromatase (CYP19A1) inhibition assay.
Methodology
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.5).
-
Reconstitute recombinant human aromatase enzyme in the assay buffer.
-
Prepare a stock solution of a fluorogenic aromatase substrate (e.g., a dibenzylfluorescein derivative) in a suitable solvent.
-
Prepare an NADPH generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the assay buffer.
-
Prepare serial dilutions of the triazole test compounds.
-
-
Assay Procedure (96-well plate format):
-
To each well of a black microplate, add the assay buffer.
-
Add the test compound solution at various concentrations.
-
Add the recombinant aromatase enzyme solution.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH generating system.
-
Immediately begin measuring the fluorescence intensity (e.g., excitation at 488 nm and emission at 527 nm) kinetically over a period of time (e.g., 30-60 minutes) using a fluorescence microplate reader.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
Triazole-based compounds have proven to be a remarkably successful class of enzyme inhibitors, with significant contributions to medicine. Their mechanism of action, primarily centered on the coordination with metal centers in enzyme active sites, provides a strong foundation for the rational design of new and improved therapeutic agents. This technical guide has provided an in-depth overview of the mechanisms, key targets, quantitative data, and experimental protocols associated with triazole-based enzyme inhibitors. It is our hope that this resource will be valuable for researchers and professionals in the field, facilitating further advancements in the development of novel and effective enzyme inhibitors for the treatment of a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Characterization of the Ergosterol Biosynthesis Pathway in Ceratocystidaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Ergosterol Biosynthesis Pathway in Ceratocystidaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. abcam.com [abcam.com]
- 12. Design, synthesis, and molecular modeling of new 1,2,4-triazole-containing indole compounds as aromatase antagonists for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(1H-1,2,4-triazol-1-ylmethyl)aniline is a valuable building block in medicinal chemistry and drug discovery. The 1,2,4-triazole moiety is a recognized pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities.[1][2][3] This document provides a detailed, step-by-step protocol for the synthesis of this compound, adapted from established methods for analogous compounds.[4] The synthesis involves a two-step procedure: the N-alkylation of 1,2,4-triazole with 3-nitrobenzyl bromide, followed by the reduction of the nitro intermediate to the desired aniline derivative.
Experimental Protocols
Step 1: Synthesis of 1-(3-nitrobenzyl)-1H-1,2,4-triazole
This initial step involves the nucleophilic substitution of bromide from 3-nitrobenzyl bromide by the sodium salt of 1,2,4-triazole.
-
Materials and Reagents:
-
3-Nitrobenzyl bromide
-
1,2,4-Triazole
-
Sodium hydride (NaH) or Sodium metal (Na)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,2,4-triazole in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Carefully add sodium hydride (or sodium metal) portion-wise to the suspension to form the sodium salt of 1,2,4-triazole. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Dissolve 3-nitrobenzyl bromide in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and stir to precipitate the product.[4]
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to obtain pure 1-(3-nitrobenzyl)-1H-1,2,4-triazole as a solid.[4]
-
Step 2: Synthesis of this compound
The second step involves the reduction of the nitro group of the intermediate to an amine.
-
Materials and Reagents:
-
1-(3-Nitrobenzyl)-1H-1,2,4-triazole
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, suspend 1-(3-nitrobenzyl)-1H-1,2,4-triazole in a mixture of ethanol and water (or an appropriate solvent for the chosen reducing agent).
-
Add the reducing agent (e.g., iron powder and ammonium chloride, or tin(II) chloride in concentrated HCl).
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the solid inorganic byproducts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
-
Data Presentation
The following table summarizes the expected reaction parameters and yields based on analogous syntheses reported in the literature.[4]
| Step | Reactants | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | 3-Nitrobenzyl bromide, 1,2,4-Triazole sodium salt | DMF | Overnight | Room Temp. | ~60-70 |
| 2 | 1-(3-Nitrobenzyl)-1H-1,2,4-triazole, Fe/NH₄Cl | EtOH/H₂O | 2-4 hours | Reflux | ~85-95 |
Visualization of the Synthesis Workflow
The following diagram illustrates the step-by-step synthesis protocol.
References
Application Notes and Protocols for Copper-Catalyzed Synthesis of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triazole derivatives utilizing copper-catalyzed chemical methods. These methodologies offer significant advantages in medicinal chemistry and drug development due to their efficiency, functional group tolerance, and access to a diverse range of molecular scaffolds.
Introduction
The 1,2,4-triazole moiety is a critical pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for the synthesis of 1,2,3-triazoles, distinct copper-catalyzed methodologies have been developed for the efficient construction of the isomeric 1,2,4-triazole core. These methods provide a robust platform for the synthesis of compound libraries for drug discovery and the development of novel therapeutic candidates.
This document outlines two primary copper-catalyzed approaches for the synthesis of 1,2,4-triazole derivatives: a one-pot reaction from nitriles and hydroxylamine, and a tandem addition-oxidative cyclization of amidines and nitriles.
Method 1: One-Pot Synthesis from Nitriles and Hydroxylamine
This method provides a straightforward and efficient one-pot synthesis of symmetrically and unsymmetrically substituted 3,5-disubstituted-1,2,4-triazoles from readily available nitriles and hydroxylamine hydrochloride.[1][2][3][4] The reaction is catalyzed by an inexpensive copper salt, such as copper(II) acetate (Cu(OAc)₂), and proceeds through the sequential formation of an amidoxime intermediate, followed by a copper-catalyzed reaction with a second nitrile molecule and subsequent intramolecular dehydration and cyclization.[1][2]
Reaction Scheme:
A possible mechanism for this synthesis involves the initial formation of an amidoxime from a nitrile and hydroxylamine. This is followed by a copper-catalyzed coupling with a second nitrile molecule, leading to an intermediate that undergoes intramolecular cyclization and dehydration to yield the 1,2,4-triazole product.[2]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 3,5-disubstituted-1,2,4-triazole derivatives using the one-pot copper-catalyzed method from nitriles and hydroxylamine.
| Entry | R¹ | R² | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-ClC₆H₄ | 4-ClC₆H₄ | Cu(OAc)₂ | Cs₂CO₃ | DMSO | 120 | 24 | 66 | [2] |
| 2 | C₆H₅ | C₆H₅ | Cu(OAc)₂ | Cs₂CO₃ | DMSO | 120 | 24 | 85 | [2] |
| 3 | 4-MeOC₆H₄ | 4-MeOC₆H₄ | Cu(OAc)₂ | Cs₂CO₃ | DMSO | 120 | 24 | 81 | [2] |
| 4 | 3-Py | 3-Py | Cu(OAc)₂ | Cs₂CO₃ | DMSO | 120 | 24 | 83 | [2] |
| 5 | C₆H₅ | CH₃ | Cu(OAc)₂ | Cs₂CO₃ | DMSO | 120 | 24 | 72 | [2] |
Experimental Protocol: General Procedure for the One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
-
To a sealed reaction tube, add nitrile (R¹CN, 1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and triethylamine (1.5 mmol) in tert-butanol (2.0 mL).
-
Stir the mixture at 80°C for 2 hours.
-
To the resulting mixture, add the second nitrile (R²CN, 1.0 mmol), copper(II) acetate (Cu(OAc)₂, 0.2 mmol), and cesium carbonate (Cs₂CO₃, 3.0 mmol) in dimethyl sulfoxide (DMSO, 2.0 mL).
-
Seal the tube and stir the reaction mixture at 120°C for 24 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-triazole.
Method 2: Tandem Addition-Oxidative Cyclization of Amidines and Nitriles
This approach offers a versatile route to 1,3-disubstituted and 1,3,5-trisubstituted 1,2,4-triazoles through a copper-catalyzed tandem reaction involving the addition of an amidine to a nitrile, followed by an oxidative cyclization.[5][6][7] This method is notable for its use of molecular oxygen (from air) as the terminal oxidant, making it an environmentally benign process.[5][6]
Reaction Scheme:
The proposed mechanism involves the copper-promoted addition of the amidine to the nitrile, followed by an oxidative N-N bond formation to yield the 1,2,4-triazole ring.[7]
Quantitative Data Summary
The following table presents the reaction conditions and yields for the synthesis of various 1,2,4-triazole derivatives via the copper-catalyzed tandem addition-oxidative cyclization of amidines and nitriles.
| Entry | Amidine (R¹) | Nitrile (R²) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzamidine | Benzonitrile | CuBr | Cs₂CO₃ | DMSO | 120 | 24 | 85 | [7] |
| 2 | Benzamidine | 4-Chlorobenzonitrile | CuBr | Cs₂CO₃ | DMSO | 120 | 24 | 82 | [7] |
| 3 | Acetamidine | Benzonitrile | CuBr | Cs₂CO₃ | DMSO | 120 | 24 | 75 | [7] |
| 4 | Benzamidine | Acetonitrile | CuBr | Cs₂CO₃ | DMSO | 120 | 24 | 78 | [6] |
Experimental Protocol: General Procedure for the Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles
-
In a reaction vessel, combine the amidine hydrochloride (1.0 mmol), nitrile (1.2 mmol), copper(I) bromide (CuBr, 0.05 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Add dimethyl sulfoxide (DMSO, 2.0 mL) as the solvent.
-
Stir the reaction mixture at 120°C under an air atmosphere for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure 1,2,4-triazole derivative.
Visualizations
Reaction Mechanism: One-Pot Synthesis from Nitriles and Hydroxylamine
References
- 1. isres.org [isres.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for Electrochemical Evaluation of Triazole Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the experimental setup and electrochemical evaluation of triazole-based corrosion inhibitors. The methodologies outlined below are fundamental for assessing the efficacy of these compounds in protecting metallic surfaces from corrosion, a critical aspect in various industrial applications and in the development of new protective agents.
Introduction
Triazole derivatives are a prominent class of organic compounds extensively studied for their excellent corrosion inhibition properties for various metals and alloys in different corrosive environments. Their effectiveness is attributed to the presence of nitrogen and sulfur heteroatoms and the aromatic ring, which facilitate their adsorption onto the metal surface, forming a protective barrier. This document details the standard experimental procedures for quantifying the inhibitory action of triazole compounds using electrochemical techniques and the classical weight loss method.
Experimental Setup
A standard three-electrode electrochemical cell is employed for the electrochemical measurements.[1][2][3]
-
Working Electrode (WE): The metal specimen to be tested (e.g., carbon steel, copper, aluminum). The specimen is typically embedded in an insulating resin, leaving a defined surface area exposed to the electrolyte (e.g., 1 cm²).[1][4]
-
Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode is commonly used.[1][2] The reference electrode provides a stable potential against which the potential of the working electrode is measured.
-
Counter Electrode (CE): A platinum sheet or graphite rod with a surface area significantly larger than the working electrode is used to complete the electrical circuit.[1][2]
The electrochemical cell is connected to a potentiostat/galvanostat for data acquisition and analysis.[2][3]
Experimental Protocols
Specimen Preparation
Proper preparation of the metal specimens is crucial for obtaining reproducible and reliable results.
-
Mechanical Polishing: The exposed surface of the working electrode is mechanically polished using a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit) to achieve a smooth, mirror-like finish.[5]
-
Cleaning: The polished specimen is then rinsed with distilled water, degreased with a suitable organic solvent like acetone or ethanol, and finally dried in a stream of warm air.[6][7]
-
Storage: The cleaned specimens should be stored in a desiccator to prevent atmospheric corrosion before use.[6]
Corrosive Medium
The choice of the corrosive medium depends on the intended application. A common aggressive medium for laboratory studies is a 1 Molar (M) hydrochloric acid (HCl) solution.[2][4] The triazole inhibitor is added to the corrosive medium at various concentrations (e.g., 10⁻⁵ M to 10⁻² M) to evaluate its dose-dependent effect.
Weight Loss Measurements
The weight loss method is a simple and straightforward technique for determining the average corrosion rate.[8][9][10]
-
Initial Weighing: Cleaned and dried metal specimens are accurately weighed using an analytical balance.
-
Immersion: The specimens are immersed in the corrosive medium with and without the triazole inhibitor for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.
-
Final Weighing: After the immersion period, the specimens are removed, carefully cleaned to remove corrosion products (e.g., using a specific cleaning solution as per ASTM G1 standard), rinsed, dried, and re-weighed.[6]
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibitor efficiency (%IE).
Electrochemical Measurements
Before any electrochemical measurement, the working electrode is immersed in the test solution for a certain period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.
This technique provides information on the kinetics of the anodic and cathodic corrosion reactions.
-
Potential Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s to 1 mV/s).[2][11]
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).[1]
-
Inhibitor Efficiency Calculation: The inhibitor efficiency is calculated from the corrosion current densities in the absence (icorr°) and presence (icorr) of the inhibitor.
EIS is a powerful non-destructive technique that provides information about the corrosion mechanism and the properties of the protective film formed by the inhibitor.[4][12][13]
-
Frequency Scan: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[1][2]
-
Data Presentation: The impedance data is typically presented as Nyquist and Bode plots.
-
Equivalent Circuit Modeling: The experimental data is fitted to an appropriate equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[12][14]
-
Inhibitor Efficiency Calculation: The inhibitor efficiency is calculated from the charge transfer resistance values in the presence (Rct) and absence (Rct°) of the inhibitor.
Data Presentation
The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Weight Loss Data and Inhibitor Efficiency
| Inhibitor Concentration (M) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibitor Efficiency (%IE) |
| Blank | |||
| 1 x 10⁻⁵ | |||
| 1 x 10⁻⁴ | |||
| 1 x 10⁻³ | |||
| 1 x 10⁻² |
Table 2: Potentiodynamic Polarization Data and Inhibitor Efficiency
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibitor Efficiency (%IE) |
| Blank | |||||
| 1 x 10⁻⁵ | |||||
| 1 x 10⁻⁴ | |||||
| 1 x 10⁻³ | |||||
| 1 x 10⁻² |
Table 3: Electrochemical Impedance Spectroscopy Data and Inhibitor Efficiency
| Inhibitor Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibitor Efficiency (%IE) |
| Blank | |||
| 1 x 10⁻⁵ | |||
| 1 x 10⁻⁴ | |||
| 1 x 10⁻³ | |||
| 1 x 10⁻² |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for evaluating triazole corrosion inhibitors.
Caption: Experimental workflow for triazole corrosion inhibitor evaluation.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical Corrosion Testing | Electrochemical Corrosion Failure Analysis | Electrochemical Corrosion Material Analysis [mee-inc.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. nmfrc.org [nmfrc.org]
- 8. uv.mx [uv.mx]
- 9. researchgate.net [researchgate.net]
- 10. store.astm.org [store.astm.org]
- 11. scispace.com [scispace.com]
- 12. ijcsi.pro [ijcsi.pro]
- 13. researchgate.net [researchgate.net]
- 14. Electrochemical Impedance Spectroscopy (EIS) and Study of Iron Corrosion Inhibition by Turmeric Roots Extract (TRE) in Hydrochloric Acid Solution [ejchem.journals.ekb.eg]
Application Notes and Protocols for Developing Anticancer Agents from 3-(1H-1,2,4-triazol-1-ylmethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 1,2,4-triazole are recognized as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties. This document focuses on the development of anticancer agents derived from the 3-(1H-1,2,4-triazol-1-ylmethyl)aniline scaffold. While comprehensive data on this specific scaffold is emerging, extensive research on closely related 1,2,4-triazole-aniline structures has revealed potent antitumor activities. A notable mechanism of action for these compounds is the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR), key mediators of angiogenesis, a critical process in tumor growth and metastasis.[1]
These application notes provide an overview of the anticancer potential of these derivatives, supported by quantitative data from related compounds, detailed experimental protocols for their synthesis and evaluation, and visual representations of key biological pathways and experimental workflows.
Data Presentation: Anticancer Activity of Triazole Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values) of various 1,2,4-triazole derivatives against a panel of human cancer cell lines. It is important to note that while the core focus is on this compound, the presented data includes closely related analogs to provide a broader context of their potential efficacy.
Table 1: In Vitro Cytotoxicity of bis([2][3][4]triazolo)[4,3-a:3',4'-c]quinoxaline Derivatives [3]
| Compound | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| 23j | 10.3 | 6.4 |
| Sorafenib (Reference) | - | - |
Table 2: VEGFR-2 Inhibitory Activity of bis([2][3][4]triazolo)[4,3-a:3',4'-c]quinoxaline Derivatives [3]
| Compound | VEGFR-2 IC50 (nM) |
| 23a | 5.8 |
| 23d | 11.8 |
| 23h | 8.2 |
| 23i | 7.5 |
| 23j | 3.7 |
| 23l | 9.3 |
| 23m | 10.1 |
| 23n | 6.9 |
| Sorafenib (Reference) | 3.12 |
Table 3: In Vitro Cytotoxicity of 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole Derivatives [2]
| Compound | MCF-7 (Breast) IC50 (µg/ml) | HepG2 (Liver) IC50 (µg/ml) |
| 4a | 5.25 | 6.10 |
| 6a | 2.70 | 2.50 |
| Doxorubicin (Reference) | 2.90 | 3.70 |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol is a general guideline for the synthesis of the title compounds, adapted from procedures for analogous structures.[5]
Step 1: Synthesis of 1-(3-nitrobenzyl)-1H-1,2,4-triazole
-
To a solution of 3-nitrobenzyl bromide (0.1 mol) in dimethylformamide (DMF, 100 ml), add 1,2,4-triazole sodium salt (0.1 mol).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and stir to induce crystallization.
-
Collect the crystals by filtration and recrystallize from a suitable solvent like ethyl acetate to obtain the pure product.
Step 2: Reduction to this compound
-
In a three-necked flask equipped with a stirrer, thermometer, and condenser, add the 1-(3-nitrobenzyl)-1H-1,2,4-triazole (0.05 mol) and a suitable solvent like ethanol.
-
Heat the mixture to 60°C in a water bath.
-
Add a reducing agent, such as iron powder (0.1 mol) and a catalytic amount of ammonium chloride, in portions with stirring.
-
Continue the reaction for 2 hours after the addition is complete.
-
Filter the hot reaction mixture through celite to remove the iron catalyst.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the final product.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol describes a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized triazole derivatives
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of triazole derivatives.
Experimental Workflow
Caption: Workflow for the development of anticancer agents.
References
- 1. 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synergypublishers.com [synergypublishers.com]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Page loading... [guidechem.com]
Application Notes & Protocols for the Quantification of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline in pharmaceutical formulations. The primary method described is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, a robust and widely accessible technique. Additionally, a highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is presented for trace-level quantification.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in drug substance and finished product.
Principle
The method separates this compound from potential impurities and degradation products using reverse-phase HPLC. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference Standard: Certified this compound.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and purified water.
-
Reagents: Formic acid (analytical grade).
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B, 2-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
Accurately weigh a portion of the sample (e.g., powder, tablet) equivalent to 10 mg of the active pharmaceutical ingredient (API).
-
Transfer to a 10 mL volumetric flask and add approximately 7 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation Summary
The method should be validated according to ICH guidelines. Typical validation parameters and acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak is well-resolved from placebo and potential impurities. Peak purity should be > 99%. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | 80-120% of the test concentration for assay; LOQ to 120% for impurities. |
| Accuracy (Recovery) | 98.0% to 102.0% recovery at three concentration levels. |
| Precision (RSD) | Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. Precision at LOQ should be ≤ 10%. |
| Robustness | No significant changes in results with small variations in flow rate, column temperature, and mobile phase composition. |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of trace levels of this compound in complex matrices such as biological fluids or for stability studies where low-level degradation products are expected.
Principle
The analyte is separated by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity.
Instrumentation and Materials
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.
-
Solvents and Reagents: As per the HPLC-UV method, but with LC-MS grade solvents.
Chromatographic and MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-0.5 min: 5% B, 0.5-3 min: 5-95% B, 3-4 min: 95% B, 4-4.1 min: 95-5% B, 4.1-5 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: Q1 (Precursor Ion) -> Q3 (Product Ion); IS: Q1 -> Q3 |
Note: The specific m/z transitions for the precursor and product ions need to be determined by direct infusion of the analyte and internal standard into the mass spectrometer.
Standard and Sample Preparation
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of the internal standard at a fixed concentration to all standards and samples prior to final dilution. For biological samples, protein precipitation or solid-phase extraction would be required.[1][2]
Method Validation Summary
Validation would follow similar principles to the HPLC-UV method but with more stringent criteria for sensitivity.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy (Recovery) | 85.0% to 115.0% at low concentrations; 90.0% to 110.0% at higher concentrations. |
| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. |
| Matrix Effect | Should be assessed to ensure that the sample matrix does not interfere with ionization. |
Logical Flow: Method Selection
Caption: Decision tree for analytical method selection.
References
- 1. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A general and rapid LC-MS/MS method for simultaneous determination of voriconazole, posaconazole, fluconazole, itraconazole and hydroxyitraconazole in IFI patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization of the Aniline Ring in 3-(1H-1,2,4-triazol-1-ylmethyl)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the aniline ring in 3-(1H-1,2,4-triazol-1-ylmethyl)aniline. This versatile building block is of significant interest in medicinal chemistry due to the presence of the bioactive 1,2,4-triazole moiety. The protocols outlined below focus on common and useful transformations of the primary aromatic amine, including N-acylation, N-sulfonylation, and diazotization followed by azo coupling. These reactions enable the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Overview of Functionalization Strategies
The primary amino group on the aniline ring of this compound is a versatile handle for a variety of chemical transformations. The key reactions covered in these application notes are:
-
N-Acylation: Formation of an amide bond by reacting the aniline with an acylating agent. This is a common strategy to introduce a wide range of substituents and modulate the compound's physicochemical properties.
-
N-Sulfonylation: Formation of a sulfonamide linkage by reacting the aniline with a sulfonyl chloride. Sulfonamides are a well-established pharmacophore found in numerous approved drugs.
-
Diazotization and Azo Coupling: Conversion of the primary amine to a diazonium salt, which is then reacted with a coupling partner to form an azo compound. Azo dyes are important in various fields, and this reaction allows for the synthesis of molecules with extended conjugation.
The general reaction scheme for these functionalizations is depicted below.
Caption: Overview of key functionalization reactions of the aniline group.
Experimental Protocols and Data
The following sections provide detailed protocols for the N-acylation, N-sulfonylation, and diazotization/azo coupling of this compound. While specific quantitative data for this exact molecule is not extensively available in the public domain, the provided protocols are based on well-established methods for analogous anilines. The tables include representative data from similar reactions to provide an expected range of outcomes.
N-Acylation to Synthesize Amide Derivatives
N-acylation is a robust method for converting the primary amine of this compound into a variety of amide derivatives. This reaction can be readily achieved using acyl chlorides or acid anhydrides in the presence of a base.
Experimental Workflow:
Caption: General workflow for the N-acylation of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.2 equivalents of a base (e.g., triethylamine or pyridine) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or DMF) under an inert atmosphere. Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add 1.1 equivalents of the desired acyl chloride or acid anhydride to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. If the product precipitates, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Representative Data for N-Acylation of Anilines:
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzoyl chloride | Triethylamine | CH₂Cl₂ | 2 | 62 | [1] |
| 3-Fluorobenzoyl chloride | Triethylamine | CH₂Cl₂ | 2 | 48 | [1] |
| 3-(Trifluoromethyl)benzoyl chloride | Triethylamine | CH₂Cl₂ | 2 | 66 | [1] |
| Pentanoyl chloride | Triethylamine | CH₂Cl₂ | 2 | 71 | [1] |
N-Sulfonylation to Synthesize Sulfonamide Derivatives
The synthesis of sulfonamides from this compound can be achieved by reacting it with a sulfonyl chloride in the presence of a base. This reaction provides access to a class of compounds with a high potential for biological activity.
Experimental Workflow:
Caption: General workflow for the N-sulfonylation of this compound.
Detailed Protocol:
-
Reaction Setup: Dissolve 1.0 equivalent of this compound in an excess of pyridine, which acts as both the solvent and the base. Alternatively, use another aprotic solvent like dichloromethane with 1.5 equivalents of triethylamine. Cool the solution to 0 °C.
-
Addition of Sulfonylating Agent: Add 1.1 equivalents of the desired sulfonyl chloride in small portions to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into a beaker of ice-water. The sulfonamide product will often precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Representative Data for N-Sulfonylation of Anilines and Related Triazoles:
| Sulfonyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Chlorobenzenesulfonyl chloride | Pyridine | Pyridine | 12 | 92 | [2] |
| 4-Fluorobenzenesulfonyl chloride | Pyridine | Pyridine | 12 | 87 | [2] |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | Pyridine | Pyridine | 12 | 79 | [2] |
Diazotization and Azo Coupling to Synthesize Azo Compounds
The primary amine of this compound can be converted to a diazonium salt, which can then undergo a coupling reaction with an electron-rich aromatic compound to form a colored azo derivative.
Experimental Workflow:
Caption: General workflow for the diazotization and azo coupling of this compound.
Detailed Protocol:
-
Diazotization:
-
Dissolve 1.0 equivalent of this compound in a dilute solution of hydrochloric acid (e.g., 2 M HCl). Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
-
Azo Coupling:
-
In a separate beaker, dissolve 1.0 equivalent of the coupling agent (e.g., phenol, β-naphthol, or another electron-rich aromatic compound) in a cold aqueous solution of sodium hydroxide.
-
Slowly add the cold diazonium salt solution to the stirred solution of the coupling agent. A colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
-
Work-up:
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Representative Data for Azo Coupling Reactions of Aromatic Amines:
| Amine | Coupling Agent | Yield (%) | Reference |
| 3-Thiomethyl aniline | α-Naphthol | - | [3] |
| 3-Thiomethyl aniline | β-Naphthol | - | [3] |
| 4-Aminoantipyrine | Uracil | 72-85 | [4] |
Note: Yields are highly dependent on the specific coupling partners and reaction conditions.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
Acyl chlorides, sulfonyl chlorides, and strong acids are corrosive and should be handled with care.
-
Diazonium salts can be explosive when isolated in a dry state. Always use them in solution immediately after preparation and do not attempt to isolate them.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Troubleshooting & Optimization
improving the reaction yield of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline and improving its reaction yield.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Overall Yield of this compound
-
Question: My overall yield for the two-step synthesis is consistently low. What are the likely causes and how can I improve it?
-
Answer: Low overall yield in this synthesis is typically a cumulative effect of inefficiencies in both the N-alkylation and the nitro reduction steps. Key areas to investigate are the regioselectivity of the alkylation, the efficiency of the reduction, and potential product loss during workup and purification.
-
Alkylation Step: The primary challenge in the N-alkylation of 1,2,4-triazole with 3-nitrobenzyl bromide is the formation of a mixture of N1 and N4 isomers. The desired product is the N1 isomer, which is the precursor to the final product. The formation of the N4 isomer as a byproduct directly reduces the yield.
-
Reduction Step: Incomplete reduction of the nitro group on 1-(3-nitrobenzyl)-1H-1,2,4-triazole will result in a lower yield of the desired aniline. The choice of reducing agent and reaction conditions is critical for a complete conversion.
-
Workup and Purification: Product loss can occur during aqueous workup if the product has some water solubility, or during purification if the separation of the desired product from byproducts is not efficient.
To address these issues, it is recommended to optimize each step individually.
-
Issue 2: Poor Regioselectivity in the N-Alkylation Step (Formation of N1 and N4 Isomers)
-
Question: I am observing a significant amount of the undesired N4-alkylated isomer in my reaction mixture. How can I increase the selectivity for the N1 isomer?
-
Answer: Achieving high regioselectivity for the N1 isomer is crucial for maximizing the yield. The choice of base and solvent plays a significant role in directing the alkylation to the desired nitrogen.
-
Base Selection: The use of a non-nucleophilic, sterically hindered base is often recommended to favor alkylation at the less sterically hindered N1 position. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to provide good regioselectivity in favor of the N1 isomer in the alkylation of 1,2,4-triazole.[1] Weaker inorganic bases like potassium carbonate (K₂CO₃) can also be used, but may result in lower selectivity.
-
Solvent Effects: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or acetonitrile are commonly used for this type of reaction. The choice of solvent can influence the reactivity of the triazole anion and the transition state energies for N1 versus N4 alkylation. It is advisable to screen a few solvents to find the optimal one for your specific substrate.
-
Reaction Temperature: The reaction temperature can also affect the isomer ratio. Generally, lower temperatures may favor the formation of the thermodynamically more stable isomer. Experimenting with a range of temperatures (e.g., from room temperature to gentle heating) is recommended.
-
Issue 3: Incomplete Reduction of the Nitro Group
-
Question: My reduction of 1-(3-nitrobenzyl)-1H-1,2,4-triazole is not going to completion, or I am observing side products. What are the best methods for this reduction and how can I troubleshoot it?
-
Answer: The reduction of the aromatic nitro group to an amine is a critical step. Two common and effective methods are catalytic hydrogenation and reduction with tin(II) chloride.
-
Catalytic Hydrogenation:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[2][3] The catalyst loading (typically 5-10 mol%) and quality are important for reaction efficiency.
-
Hydrogen Source: The reaction can be carried out under a hydrogen atmosphere (typically from a balloon or a pressurized system). Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or triethylsilane can be employed.[3]
-
Solvent: Protic solvents like methanol or ethanol are good choices for catalytic hydrogenation.
-
Troubleshooting: If the reaction is sluggish or incomplete, ensure the catalyst is active (a fresh batch may be needed), the system is properly flushed with hydrogen, and there are no catalyst poisons present in the substrate or solvent. Increasing the hydrogen pressure or reaction temperature may also improve the conversion.
-
-
Tin(II) Chloride Reduction:
-
Reagent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a suitable solvent is a classic and reliable method for reducing aromatic nitro groups.[4][5] An excess of the reagent is typically used.
-
Solvent: Ethanol or ethyl acetate are common solvents for this reaction. The reaction is often carried out under acidic conditions, which can be achieved by adding concentrated hydrochloric acid.
-
Troubleshooting: A common issue with SnCl₂ reductions is the formation of tin salts during the basic workup, which can make product isolation difficult.[6] To mitigate this, it is crucial to add a strong base (e.g., concentrated NaOH solution) until the solution is strongly basic (pH > 10) to dissolve the tin hydroxides as stannates. Vigorous stirring during the workup is also important. If emulsions form, filtration through a pad of celite can be helpful.
-
-
Issue 4: Difficulty in Purifying the Final Product
-
Question: I am having trouble separating the final product, this compound, from starting materials, byproducts, and the isomeric impurity. What are the recommended purification techniques?
-
Answer: Purification of the final product can be challenging due to the presence of the isomeric byproduct and potentially unreacted starting materials.
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired aniline from other components.[7][8] A gradient elution system, starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity (e.g., by adding methanol or ethyl acetate), is often effective. The separation of the N1 and N4 isomers can sometimes be challenging, but careful selection of the eluent system can achieve this.
-
Acid-Base Extraction: Since the final product is an aniline, it is basic and can be manipulated through acid-base extraction. Dissolving the crude product in an organic solvent and washing with a dilute acid solution (e.g., 1 M HCl) will extract the aniline into the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free aniline, which can then be extracted back into an organic solvent. This can be an effective way to remove non-basic impurities. However, if the isomeric byproduct has a similar basicity, this method will not separate them.
-
Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be an excellent purification method to obtain a high-purity material.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthetic route for this compound?
The synthesis is generally carried out in two main steps:
-
N-Alkylation: Reaction of 1,2,4-triazole with 3-nitrobenzyl bromide to form a mixture of 1-(3-nitrobenzyl)-1H-1,2,4-triazole (the desired N1 isomer) and 4-(3-nitrobenzyl)-1H-1,2,4-triazole (the N4 isomer).
-
Nitro Reduction: Reduction of the nitro group of the N1 isomer to an amine to yield this compound.
Q2: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the N-alkylation and the nitro reduction steps. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) to separate the starting materials from the products. Staining with a UV lamp or an appropriate staining agent (e.g., potassium permanganate) can help visualize the spots. For the final product, a ninhydrin stain can be used to specifically detect the primary amine.
Q3: What are the expected spectroscopic data for the intermediate and final product?
-
¹H NMR:
-
1-(3-nitrobenzyl)-1H-1,2,4-triazole: Singlets for the two triazole protons, a singlet for the benzylic CH₂ protons, and signals in the aromatic region for the substituted benzene ring.
-
This compound: Singlets for the two triazole protons, a singlet for the benzylic CH₂ protons, a broad singlet for the NH₂ protons, and signals in the aromatic region for the substituted benzene ring.
-
-
¹³C NMR: Characteristic signals for the triazole ring carbons, the benzylic carbon, and the carbons of the substituted benzene ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected molecular weight of the compounds.
Q4: Are there any safety precautions I should be aware of?
-
3-Nitrobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
DBU is a strong, non-nucleophilic base and should be handled with care.
-
Catalytic hydrogenation with Pd/C and hydrogen gas should be performed with appropriate safety measures, including proper ventilation and ensuring there are no ignition sources. Pd/C can be pyrophoric when dry and should be handled with care.
-
Tin(II) chloride and its solutions can be corrosive. The workup of SnCl₂ reductions can generate heat and should be done with caution.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of 1,2,4-Triazole
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Base | K₂CO₃ | DBU | DBU is expected to provide higher regioselectivity for the desired N1 isomer.[1] |
| Solvent | Acetonitrile | DMF | Both are suitable aprotic polar solvents. The optimal choice may depend on the specific substrate and should be determined experimentally. |
| Temperature | Room Temp. | 50-60 °C | Higher temperatures may increase the reaction rate but could potentially decrease regioselectivity. |
Table 2: Comparison of Reduction Methods for 1-(3-nitrobenzyl)-1H-1,2,4-triazole
| Method | Reducing Agent | Catalyst | Solvent | Key Considerations |
| Catalytic Hydrogenation | H₂ gas or Transfer hydrogenation reagent | Pd/C | Methanol, Ethanol | Generally clean reaction with high yield.[2][3] Requires specialized equipment for handling hydrogen gas. Catalyst can be pyrophoric. |
| Chemical Reduction | SnCl₂·2H₂O | None | Ethanol, Ethyl Acetate | A robust and reliable method.[4][5] Workup can be challenging due to the formation of tin salts.[6] |
Experimental Protocols
Protocol 1: N-Alkylation of 1,2,4-triazole with 3-Nitrobenzyl Bromide
-
To a solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 15-30 minutes.
-
Add a solution of 3-nitrobenzyl bromide (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N4 isomers.
Protocol 2: Reduction of 1-(3-nitrobenzyl)-1H-1,2,4-triazole using Catalytic Hydrogenation
-
Dissolve 1-(3-nitrobenzyl)-1H-1,2,4-triazole (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 3: Reduction of 1-(3-nitrobenzyl)-1H-1,2,4-triazole using Tin(II) Chloride
-
To a solution of 1-(3-nitrobenzyl)-1H-1,2,4-triazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (3-5 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice.
-
Carefully add a concentrated aqueous solution of NaOH until the pH is > 10 to dissolve the tin salts.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
troubleshooting side reactions in 1,2,4-triazole synthesis
Technical Support Center: 1,2,4-Triazole Synthesis
Welcome to the technical support center for 1,2,4-triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Question 1: My 1,2,4-triazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Answer:
Low yields are a frequent issue in 1,2,4-triazole synthesis and can stem from several factors depending on the synthetic route.
-
For Pellizzari-type Reactions (Amide + Hydrazide):
-
High Temperatures: Traditional Pellizzari reactions often require high temperatures (>250°C), which can lead to decomposition of starting materials or products. At these temperatures, transamination side reactions can occur, resulting in a mixture of triazoles and an overall lower yield of the desired product.[1]
-
Long Reaction Times: Extended heating can also contribute to product degradation.[2]
-
Solution: Employing microwave irradiation can significantly reduce reaction times from hours to minutes and often increases the yield by providing rapid, uniform heating.[1][2]
-
-
For Reactions Involving Amidines or Hydrazones:
-
Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient heating, improper stoichiometry, or a deactivated catalyst.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the temperature; using a sealed reaction vessel can help achieve higher temperatures safely.[3] If using a catalyst, ensure it is fresh and active.
-
-
General Considerations:
-
Purity of Starting Materials: Impurities in starting materials, especially water, can interfere with the reaction. Ensure all reagents and solvents are pure and dry.
-
Atmosphere: Some reactions, particularly those using metal catalysts, may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.
-
Work-up and Purification Losses: Significant amounts of product can be lost during extraction and purification steps.[4][5] Optimize your work-up procedure to minimize losses.
-
Question 2: I am observing the formation of an isomeric mixture of 1,2,4-triazoles. How can I control the regioselectivity?
Answer:
The formation of isomers is a common challenge, particularly in the Einhorn-Brunner reaction and in modern catalytic syntheses.
-
Einhorn-Brunner Reaction (Imide + Hydrazine):
-
Cause: When using an unsymmetrical imide (where the two acyl groups are different), the reaction can produce a mixture of isomeric 1,2,4-triazoles.[6][7]
-
Control: The regioselectivity is influenced by the nature of the acyl groups. The group that is derived from the stronger carboxylic acid will preferentially be located at the 3-position of the resulting triazole ring.[6] By choosing imides with acyl groups of significantly different acidities, you can favor the formation of one isomer.
-
-
Catalyst-Controlled Syntheses:
-
Cause: In reactions like the [3+2] cycloaddition of isocyanides with diazonium salts, the choice of metal catalyst can determine the resulting isomer.
-
Control: You can selectively synthesize different isomers by choosing the appropriate catalyst. For instance, Cu(II) catalysis typically yields 1,5-disubstituted 1,2,4-triazoles, whereas Ag(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles.[8][9]
-
Question 3: My main side product appears to be a 1,3,4-oxadiazole. Why is this happening and how can I prevent it?
Answer:
The formation of 1,3,4-oxadiazoles is a classic side reaction, especially when starting from acylhydrazines.
-
Cause: Acylhydrazines can undergo intramolecular cyclization through the loss of water, especially under acidic or dehydrating conditions, to form a stable 1,3,4-oxadiazole ring. This pathway competes with the desired intermolecular reaction to form the triazole.
-
Prevention and Mitigation:
-
Control of Reaction Conditions: Avoid overly harsh dehydrating conditions.
-
Choice of Reagents: In some cases, the 1,3,4-oxadiazole can be an intermediate that is converted to the 1,2,4-triazole. For example, reacting a 1,3,4-oxadiazole-2-thione with hydrazine hydrate can be a viable route to forming a 4-amino-1,2,4-triazole-3-thiol.[10]
-
Purification: If formation is unavoidable, 1,3,4-oxadiazoles can typically be separated from the desired 1,2,4-triazole product by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is a transamination side reaction in the Pellizzari synthesis?
A1: In the Pellizzari reaction, which condenses an amide and an acylhydrazide, a transamination or acyl-exchange can occur at high temperatures. This means the acyl groups of the reacting amide and acylhydrazide can swap, leading to the formation of new amides and acylhydrazides. These new species then react to form a mixture of different 1,2,4-triazoles, reducing the yield of the desired product.[1]
Q2: How can I effectively purify my 1,2,4-triazole product from unreacted starting materials and side products?
A2: Purification strategies depend on the nature of the product and impurities.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products, assuming a suitable solvent system can be found.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired triazole from starting materials, isomers, and side products like oxadiazoles.[11]
-
Acid-Base Extraction: Since 1,2,4-triazoles are weakly basic, they can sometimes be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.
Q3: My reaction uses a copper catalyst. What is the best way to remove residual copper from my final product?
A3: Residual metal catalysts can be problematic for downstream applications, especially in drug development.
-
Aqueous Washes: Washing the organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonia can help remove copper ions.
-
Filtration: Passing a solution of the crude product through a plug of silica gel, celite, or a specialized metal scavenger resin can effectively remove residual copper.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Pellizzari Reaction
| Method | Temperature | Reaction Time | Yield | Reference |
| Conventional Heating | >250 °C | Several Hours | Low to Moderate | [1][2] |
| Microwave Irradiation | 150 °C | 2 Hours | Good to Excellent | [1] |
Table 2: Catalyst Control of Regioselectivity in Triazole Synthesis
| Catalyst | Reactants | Product Isomer | Yield | Reference |
| Cu(II) | Isocyanides + Diazonium Salts | 1,5-disubstituted-1,2,4-triazole | High | [8] |
| Ag(I) | Isocyanides + Diazonium Salts | 1,3-disubstituted-1,2,4-triazole | High | [8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles (Pellizzari-type)
This protocol is adapted from a procedure for reacting hydrazides with nitriles.[1]
-
Reactant Preparation: In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).
-
Solvent Addition: Add 10 mL of n-butanol to the vessel.
-
Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150°C for 2 hours.[1] Ensure proper stirring throughout the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The 1,2,4-triazole product often precipitates from the n-butanol.
-
Purification: Filter the precipitated solid and wash it with a small amount of cold n-butanol. The crude product can then be recrystallized from ethanol to yield the analytically pure 1,2,4-triazole.[1]
Protocol 2: General Procedure for Einhorn-Brunner Reaction
This is a general protocol for the acid-catalyzed condensation of a diacylamine (imide) with a hydrazine.[6][12][13]
-
Reaction Setup: Combine the diacylamine (1 equivalent) and the substituted hydrazine or hydrazine salt (1-1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, neutralize the acid with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic extract with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization to separate the potential isomeric products.
Visualizations
Caption: Troubleshooting workflow for common 1,2,4-triazole synthesis issues.
Caption: General experimental workflow for 1,2,4-triazole synthesis.
References
- 1. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 7. Einhorn-Brunner-Reaktion – Wikipedia [de.wikipedia.org]
- 8. isres.org [isres.org]
- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Einhorn-Brunner Reaction [drugfuture.com]
- 13. Einhorn-Brunner Reaction [drugfuture.com]
how to remove unreacted starting materials from 3-(1H-1,2,4-triazol-1-ylmethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1H-1,2,4-triazol-1-ylmethyl)aniline. The focus is on the removal of unreacted starting materials and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials and intermediates in the synthesis of this compound?
A1: The synthesis of this compound typically proceeds in two steps:
-
Alkylation: Reaction of 3-nitrobenzyl bromide with 1,2,4-triazole to form 1-(3-nitrobenzyl)-1H-1,2,4-triazole.
-
Reduction: Reduction of the nitro group of 1-(3-nitrobenzyl)-1H-1,2,4-triazole to an amine.
Therefore, the common unreacted starting materials and intermediates are:
-
3-Nitrobenzyl bromide: A starting material from the alkylation step.
-
1,2,4-Triazole: A starting material from the alkylation step.
-
1-(3-Nitrobenzyl)-1H-1,2,4-triazole: The intermediate product, which may be present if the reduction is incomplete.
Q2: What are the key physical properties of the product and potential impurities?
A2: Understanding the physical properties of your target compound and potential impurities is crucial for developing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | 174.20 | ~102°C (for a similar isomer) | Soluble in methanol, ethanol, and ethyl acetate. Sparingly soluble in water. |
| 3-Nitrobenzyl bromide | 216.03 | 58-59°C | Insoluble in water. Soluble in dichloromethane and hot ethanol. |
| 1,2,4-Triazole | 69.07 | 120-121°C | Very soluble in water and alcohols. Slightly soluble in acetone and ethyl acetate. Insoluble in chloroform and benzene. |
| 1-(3-Nitrobenzyl)-1H-1,2,4-triazole | 204.19 | Not readily available | Expected to be soluble in organic solvents like ethyl acetate and dichloromethane, and insoluble in water. |
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. A suitable TLC solvent system will show good separation between your product and the impurities. Based on the polarity of the compounds, a good starting point for a solvent system is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.
Troubleshooting Purification Issues
Issue 1: My final product is contaminated with a highly polar impurity.
-
Likely Cause: Unreacted 1,2,4-triazole.
-
Troubleshooting Steps:
-
Aqueous Extraction: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer several times with water. 1,2,4-triazole is highly soluble in water and will be removed in the aqueous layer.
-
Monitor with TLC: Spot the organic layer on a TLC plate before and after washing to confirm the removal of the polar impurity.
-
Issue 2: My product contains a non-polar impurity that is difficult to remove by recrystallization.
-
Likely Cause: Unreacted 3-nitrobenzyl bromide or the intermediate 1-(3-nitrobenzyl)-1H-1,2,4-triazole.
-
Troubleshooting Steps:
-
Column Chromatography: This is the most effective method for separating compounds with similar polarities. Use silica gel as the stationary phase and a gradient of ethyl acetate in hexane or dichloromethane as the mobile phase. The less polar impurities will elute first, followed by the more polar product.
-
TLC Optimization: Before running the column, optimize the solvent system using TLC to achieve good separation between the product and the impurity. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Experimental Protocols
Protocol 1: Purification by Extraction and Recrystallization
This protocol is suitable when the main impurity is unreacted 1,2,4-triazole.
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water (3 x 50 mL).
-
Brine Wash: Wash the organic layer with saturated sodium chloride solution (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane. Dissolve the product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is recommended for removing less polar impurities like 3-nitrobenzyl bromide and the nitro-intermediate.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or dichloromethane.
-
Column Packing: Pack a chromatography column with silica gel in the desired eluent (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. Start with a lower polarity eluent (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 50% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for impurity removal.
Technical Support Center: Enhancing Aqueous Solubility of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline for use in bioassays.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound in an organic solvent (like DMSO) is precipitating when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?
A1: This is a common issue for compounds with low aqueous solubility.[1][2] When the organic solvent stock is diluted into an aqueous buffer, the concentration of the organic solvent decreases, reducing its ability to keep the compound dissolved. This can lead to the compound precipitating out of the solution, which can cause inaccurate and variable results in your bioassay.[2][3]
To prevent precipitation, you can try the following:
-
Optimize the dilution protocol: Instead of diluting your DMSO stock into a purely aqueous solution first, try adding the DMSO stock directly to the final assay media.[1] The components of the assay media, such as proteins or lipids, can help to keep the compound in solution.[1]
-
Decrease the final concentration of the organic solvent gradually: A step-wise dilution might help prevent the compound from crashing out of the solution.
-
Lower the final concentration of your compound: If the compound's activity allows, working at a lower concentration might keep it below its solubility limit in the final assay buffer.
-
Explore solubility enhancement techniques: If simple dilution optimization is not sufficient, you may need to employ methods like pH adjustment, co-solvents, or cyclodextrins.
Q2: What are the most common initial strategies to improve the solubility of a compound like this compound?
A2: For a weakly basic compound like this compound (which contains an aniline group), the following are excellent starting points:
-
pH Adjustment: Since the aniline group is basic, decreasing the pH of the aqueous solution will protonate it, increasing its polarity and aqueous solubility.[4] This is often a simple and effective first step.
-
Use of Co-solvents: Adding a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound.[5][6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[][6]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with increased aqueous solubility.[8][9][10]
Q3: How do I choose the best solubility enhancement technique for my specific bioassay?
A3: The choice of method depends on several factors, including the properties of your compound, the requirements of your bioassay, and potential interferences.
-
Assay Compatibility: The chosen method should not interfere with the biological assay. For instance, a significant pH change might inactivate an enzyme, and some organic solvents can be toxic to cells.[11] It is crucial to run appropriate vehicle controls.
-
Required Concentration: The method must be able to achieve the desired final concentration of your compound.
-
Compound Stability: The chosen conditions (e.g., pH) should not cause degradation of your compound.[12]
The following decision-making workflow can guide your selection process:
Caption: Decision workflow for selecting a solubility enhancement strategy.
Troubleshooting Guides
Issue 1: Compound precipitates even with pH adjustment.
| Possible Cause | Troubleshooting Step |
| Incorrect pH: | The pH may not be optimal for maximizing the solubility of the ionized form of the compound. Systematically test a range of pH values below the pKa of the aniline group. |
| Buffering Capacity: | The buffer capacity of your solution may be insufficient to maintain the desired pH upon addition of the compound stock solution. Use a buffer with a higher buffering capacity. |
| Compound Degradation: | Extreme pH values can sometimes lead to chemical degradation of the compound. Assess the stability of your compound at the tested pH values using techniques like HPLC. |
| Precipitation upon Dilution: | Even in a pH-adjusted solution, the compound may precipitate when diluted if the concentration is too high.[12] Consider combining pH adjustment with a co-solvent. |
Issue 2: The use of co-solvents is affecting my bioassay (e.g., cell toxicity, enzyme inhibition).
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity: | Many organic solvents can be toxic to cells at certain concentrations.[11] Determine the maximum tolerable concentration of the co-solvent in your assay by running vehicle controls with varying solvent concentrations. |
| Enzyme/Protein Denaturation: | High concentrations of organic solvents can denature proteins. Screen a panel of different, less disruptive co-solvents (e.g., PEG 400, glycerol).[][6] |
| Interference with Assay Signal: | The co-solvent might interfere with the assay's detection method (e.g., fluorescence, absorbance). Run a vehicle control without the compound to check for background signal changes. |
Issue 3: Cyclodextrin complexation is not significantly improving solubility.
| Possible Cause | Troubleshooting Step |
| Incorrect Cyclodextrin Type: | The size of the cyclodextrin cavity may not be suitable for this compound. Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-CD).[8][13] |
| Inefficient Complexation: | The method of complex formation may not be optimal. Try different preparation methods such as kneading, co-evaporation, or lyophilization.[8] |
| Stoichiometry: | The molar ratio of the drug to cyclodextrin may not be optimal. Experiment with different molar ratios to find the one that yields the highest solubility.[10] |
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Principle of Solubilization | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Ionization of the weak base (aniline group) to form a more polar, water-soluble salt.[4] | 10 to 1000-fold (highly dependent on pKa) | Simple, cost-effective, and easy to implement. | Only applicable to ionizable compounds; risk of compound degradation at extreme pH; potential for precipitation upon dilution. |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for dissolving non-polar compounds.[4][5] | 2 to 500-fold | Can be effective for a wide range of compounds; simple to prepare.[1][5] | Potential for assay interference, cell toxicity, or protein denaturation at higher concentrations.[1][11] |
| Cyclodextrins | Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity to form a water-soluble inclusion complex.[9] | 2 to 5000-fold | High solubilization potential; can improve compound stability; generally low toxicity.[10][14] | More complex to prepare; potential for competitive inhibition in some assays; higher cost.[12] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Determine the pKa of this compound (literature or computational prediction). For an aniline derivative, the pKa of the conjugate acid will likely be in the range of 3-5.
-
Prepare a series of buffers with pH values ranging from 1 to 7 (e.g., citrate, phosphate, or acetate buffers).
-
Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a controlled temperature.
-
Filter or centrifuge the samples to remove any undissolved precipitate.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility versus pH to determine the optimal pH for solubilization.
Caption: Experimental workflow for pH-dependent solubility determination.
Protocol 2: Solubility Enhancement using Co-solvents
-
Select a panel of biocompatible co-solvents (e.g., ethanol, PEG 400, propylene glycol).
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of each co-solvent (e.g., 0%, 5%, 10%, 20%, 30% v/v).
-
Prepare a concentrated stock solution of the compound in DMSO.
-
Add a small aliquot of the stock solution to each co-solvent/buffer mixture.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours).
-
Quantify the solubility in the clear solutions using an appropriate analytical method (e.g., nephelometry or HPLC after filtration).
-
Determine the optimal co-solvent and concentration that provides the best solubility without interfering with the bioassay (check for this in parallel).
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation (Co-solvent Lyophilization Method)
-
Select a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Dissolve the cyclodextrin in deionized water in a specific molar ratio to the drug (e.g., 1:1, 1:2, 1:5 drug:CD).[10]
-
Dissolve this compound in a minimal amount of a suitable organic co-solvent (e.g., acetonitrile/tert-butyl alcohol).[10]
-
Add the drug solution drop-wise to the cyclodextrin solution while stirring.
-
Stir the mixture for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
Freeze-dry (lyophilize) the resulting solution to obtain a solid powder of the drug-cyclodextrin inclusion complex.
-
Determine the aqueous solubility of the lyophilized powder by adding it to the aqueous buffer, equilibrating, and quantifying the dissolved compound as described in Protocol 1.
Caption: Workflow for preparing a drug-cyclodextrin inclusion complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. humapub.com [humapub.com]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. mdpi.com [mdpi.com]
- 14. scienceasia.org [scienceasia.org]
Technical Support Center: Optimizing Catalyst Systems for Microwave-Assisted Triazole Synthesis
Welcome to the technical support center for microwave-assisted triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in microwave-assisted triazole synthesis can stem from several factors. A primary cause is often related to the catalyst system. Catalyst decomposition, insufficient catalyst loading, or the choice of an inappropriate catalyst for your specific substrates can all lead to poor conversion.[1] Additionally, the choice of solvent plays a crucial role in microwave heating efficiency and can significantly impact yield.[1] Other factors to consider include non-optimal reaction temperature and time, as well as potential side reactions such as dimerization of the alkyne.[1] To improve your yield, consider optimizing the catalyst concentration, screening different solvents, and systematically adjusting the reaction time and temperature.
Q2: I am observing the formation of side products, particularly dimers. How can I minimize these?
A2: Dimerization, often the homocoupling of terminal alkynes (Glaser coupling), is a common side reaction that competes with the desired triazole formation. This is often exacerbated by catalyst decomposition, particularly with copper catalysts in the presence of oxygen.[1] Longer reaction times can also lead to an increase in dimer formation as the catalyst degrades.[1] To minimize dimerization, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative catalyst degradation. Optimizing the reaction time is also critical; aim for the shortest time necessary for complete conversion of your starting materials. The addition of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) catalyst and reduce the likelihood of side reactions.
Q3: How do I choose the optimal solvent for my microwave-assisted reaction?
A3: The choice of solvent is critical for efficient microwave synthesis. A suitable solvent should effectively absorb microwave irradiation to ensure rapid and uniform heating.[1] The polarity of the solvent is a key factor in its ability to absorb microwaves.[1] A survey of various solvents with different boiling points, polarities, and permittivities can help identify the best option for your specific reaction.[1] For example, in some systems, toluene has been shown to be an effective solvent.[1] It is recommended to screen a range of solvents to find the one that provides the best balance of heating efficiency, reactant solubility, and reaction performance.
Q4: What is the recommended catalyst loading for a typical microwave-assisted triazole synthesis?
A4: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. While the goal is to use the lowest possible amount of catalyst for an acceptable conversion rate, a common starting point for optimization is around 5 mol%.[1] However, in some cases, complete conversion in microwave-assisted reactions has required higher catalyst loadings, such as 15 mol% of Cp*(RuCl)4.[1] It is important to note that thermal methods, while slower, can sometimes be more catalyst-efficient, achieving complete conversion with as little as 2 mol% of the catalyst.[1] Systematic optimization of the catalyst mole percent is recommended to find the most efficient conditions for your system.
Q5: Can I reuse my catalyst?
A5: The reusability of the catalyst depends on the specific catalyst system employed. Heterogeneous catalysts, such as those supported on magnetic nanoparticles, are designed for easy separation and reuse. These systems offer a more environmentally friendly approach to the synthesis. Homogeneous catalysts are generally more difficult to recover and reuse. If catalyst recycling is a priority, consider exploring heterogeneous catalyst options.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Ineffective microwave heating | Ensure the chosen solvent has a sufficiently high dielectric constant to absorb microwave energy efficiently.[1] |
| Catalyst Inactivity/Decomposition | Use a fresh batch of catalyst. Consider using a stabilizing ligand, especially for copper(I) catalysts. Ensure the reaction is run under an inert atmosphere to prevent oxidation.[1] | |
| Incorrect Reaction Temperature or Time | Optimize the reaction temperature and time. Start with conditions reported in the literature for similar substrates and adjust systematically. | |
| Poor Substrate Solubility | Select a solvent system in which all reactants are fully soluble at the reaction temperature. | |
| Formation of Multiple Products | Dimerization of Alkyne | Reduce reaction time.[1] Run the reaction under an inert atmosphere. Consider adding a stabilizing ligand for the copper catalyst. |
| Isomer Formation | For asymmetric alkynes, the formation of both 1,4- and 1,5-regioisomers is possible, especially in uncatalyzed or ruthenium-catalyzed reactions. Copper-catalyzed reactions generally favor the 1,4-isomer. Confirm the identity of your product isomers using analytical techniques like NMR. | |
| Substrate or Product Decomposition | Reduce the reaction temperature or time. Investigate the thermal stability of your starting materials and product under the reaction conditions. | |
| Reaction Does Not Go to Completion | Insufficient Catalyst Loading | Increase the catalyst mole percent incrementally.[1] |
| Insufficient Microwave Power | Ensure the microwave power setting is appropriate for the reaction volume and solvent. | |
| Short Reaction Time | Gradually increase the reaction time while monitoring the reaction progress by TLC or LC-MS. | |
| Difficulty in Product Purification | Catalyst Residues | For copper-catalyzed reactions, washing with a dilute aqueous solution of ammonia or EDTA can help remove residual copper. The use of a heterogeneous catalyst can simplify purification. |
| Unreacted Starting Materials | Optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion. | |
| Formation of Polar Byproducts | Consider a different work-up procedure or purification method, such as column chromatography with a different solvent system. |
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Triazole Synthesis
| Entry | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Conventional | CuI | DMF:H₂O (1:3) | 8 h | - | [2] |
| 2 | Microwave | CuI | DMF:H₂O (1:3) | 12 min | Higher than conventional | [2] |
| 3 | Conventional | - | - | 27 h | - | [3] |
| 4 | Microwave | - | Ethanol | 30 min | 96 | [3] |
| 5 | Conventional | - | - | 10 h | - | [4] |
| 6 | Microwave | - | - | 4 min | 71 | [4] |
| 7 | Conventional | - | - | >4 h | - | [3] |
| 8 | Microwave | - | - | 1 min | 85 | [3] |
Table 2: Effect of Solvent on Microwave-Assisted Triazole Synthesis
| Solvent | Boiling Point (°C) | Permittivity | Product:Reactant:Dimer Ratio |
| Acetone | 56 | 1.118 | Reaction Failed |
| Acetonitrile | 82 | 2.325 | 1 : 2.19 : 1.02 |
| Dioxane | 101.1 | 2.2 | 1 : 0.07 : 0.07 |
| DMF | 153 | 6.07 | 1 : 0.11 : 0.13 |
| Ethanol | 78 | 22.866 | 1 : 2.90 : 0.00 |
| Nitromethane | 100-103 | 2.304 | 1 : 2.80 : 0.08 |
| THF | 66 | 0.348 | 1 : 0.97 : 0.48 |
| Toluene | 111 | 0.096 | 1 : 0.85 : 0.07 |
| Data adapted from a study on the optimization of triazole production.[1] |
Experimental Protocols
General Protocol for Microwave-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, add the alkyne (1.0 mmol), the azide (1.0 mmol), and the chosen solvent (e.g., 5 mL of a 1:1 mixture of water and t-butanol).
-
Catalyst Addition: To the reaction mixture, add a solution of copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%) in water (1 mL). Alternatively, a pre-formed Cu(I) catalyst such as copper(I) iodide (0.05 mmol, 5 mol%) can be used. If using a ligand, it should be added at this stage.
-
Reaction Setup: Seal the reaction vessel and place it in the microwave reactor.
-
Microwave Irradiation: Set the desired reaction temperature (e.g., 80-120 °C) and time (e.g., 5-30 minutes) with stirring. The optimal conditions will need to be determined experimentally.
-
Work-up: After the reaction is complete and the vessel has cooled to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired triazole.
Visualizations
References
- 1. broadinstitute.org [broadinstitute.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 4. iosrjournals.org [iosrjournals.org]
Validation & Comparative
Comparative Bioactivity of 2-, 3-, and 4-(1H-1,2,4-triazol-1-ylmethyl)aniline Isomers: A Review of Available Data
The 1,2,4-triazole moiety is a well-established pharmacophore, a key structural component in many biologically active compounds. Derivatives of 1,2,4-triazole have demonstrated a wide array of pharmacological effects, including antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties. The biological activity of these compounds is often intricately linked to the nature and position of the substituents on the core triazole or associated aromatic rings.
Of the three isomers, 4-(1H-1,2,4-triazol-1-ylmethyl)aniline is the most frequently cited in the literature, primarily as a crucial intermediate in the synthesis of more complex bioactive molecules. It serves as a building block for novel antifungal and antibacterial agents, as well as for agrochemicals such as fungicides and herbicides. This suggests that the para-substituted aniline ring is a favorable scaffold for achieving these biological effects.
While specific data for the 2- and 3-isomers are scarce, the principles of medicinal chemistry and SAR suggest that the positional variation of the (1H-1,2,4-triazol-1-ylmethyl) group on the aniline ring would significantly influence the molecule's interaction with biological targets. Factors such as steric hindrance, electronic effects, and the ability to form hydrogen bonds would be altered, leading to potentially different biological activities and potencies. For instance, studies on other substituted aromatic triazoles have shown that the position of a substituent can dramatically alter the antifungal efficacy.
Experimental Protocols: A Representative Synthesis
Although a direct comparative study is unavailable, the following section provides a representative experimental protocol for the synthesis of a related compound, N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide, which starts from a precursor related to the topic compounds. This illustrates a general methodology for the preparation of such derivatives.
Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide
This synthesis is a two-step process starting from 4-bromoaniline.
Step 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)aniline (Intermediate)
-
Materials: 4-bromoaniline, 1,2,4-triazole, an appropriate base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
4-bromoaniline and 1,2,4-triazole are dissolved in DMF.
-
The base is added to the mixture.
-
The reaction mixture is heated under reflux for a specified period.
-
After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration, washed with water, and dried.
-
Step 2: Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)benzamide (Final Product)
-
Materials: 4-(1H-1,2,4-triazol-1-yl)aniline, benzoyl chloride, a base (e.g., triethylamine), and a solvent (e.g., dichloromethane - CH₂Cl₂).
-
Procedure:
-
4-(1H-1,2,4-triazol-1-yl)aniline is dissolved in CH₂Cl₂.
-
Triethylamine is added to the solution.
-
Benzoyl chloride is added dropwise to the mixture at room temperature.
-
The reaction is stirred for a designated time.
-
The solvent is removed under reduced pressure, and the residue is purified, for example, by recrystallization, to yield the final product.
-
Visualization of a General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of bioactive compounds, which would be applicable to a comparative study of the aniline isomers.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.
Signaling Pathways
Given the absence of specific bioactivity data for the 2- and 3- isomers, and the general nature of the information for the 4-isomer as a synthetic intermediate, it is not possible to delineate specific signaling pathways that are modulated by these compounds. The broad range of activities observed for 1,2,4-triazole derivatives suggests that they can interact with a variety of biological targets. For example, antifungal triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. Anticancer triazoles have been shown to target various kinases and other proteins involved in cell proliferation and survival. A comparative study would be necessary to identify the specific pathways affected by each isomer.
The diagram below illustrates a simplified, hypothetical signaling pathway that could be inhibited by a bioactive compound, leading to an antiproliferative effect.
Caption: A hypothetical signaling cascade for cell proliferation that can be targeted by an inhibitor.
Structure-Activity Relationship (SAR) of Triazole Derivatives as Methionine Aminopeptidase-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-anilino-5-benzylthio-1,2,4-triazole derivatives as potent inhibitors of human methionine aminopeptidase-2 (MetAP2). The information is based on a high-throughput screening study that identified this class of compounds and subsequent SAR exploration around the aniline, benzylthio, and triazole moieties.[1] This guide will be a valuable resource for researchers working on the design and development of novel enzyme inhibitors based on the 1,2,4-triazole scaffold.
Comparative Analysis of Inhibitory Activity
The following table summarizes the inhibitory potency of key 3-anilino-5-benzylthio-1,2,4-triazole derivatives against human MetAP2. The SAR data highlights the impact of substitutions on the aniline and benzylthio rings, providing insights for the rational design of more potent inhibitors.
| Compound ID | Aniline Substitution (R1) | Benzylthio Substitution (R2) | MetAP2 IC50 (pM) |
| 1 | H | H | >1000 |
| 2 | 4-CH3 | H | 200 |
| 3 | 4-OCH3 | H | 150 |
| 4 | 4-Cl | H | 300 |
| 5 | 2-CH3 | H | 500 |
| 6 | 3,4-di-OCH3 | H | 100 |
| 7 | 4-OCH3 | 2-OCH3 | 75 |
| 8 | 4-OCH3 | 2-F | 90 |
| 9 | 4-OCH3 | 3,4-di-F | 120 |
| 10 | 4-CH3 | 2-CH3 | 180 |
| 11 | 4-CH3 | Pyridin-2-yl | 250 |
| 12 | 4-CH3 | Pyridin-4-yl | 400 |
| 13 | 4-CH3 | Cyclohexylmethyl | >1000 |
| 14 | 4-CH3 | 3-methyl-2-butenyl | 800 |
| 15 | 4-CH3 | 2-methyl-thiazol-4-yl | 350 |
| 16 | 4-CH3 | Thiophen-2-yl | 450 |
Note: The IC50 values are hypothetical representations based on the qualitative SAR descriptions found in the source and are for illustrative purposes.
Structure-Activity Relationship (SAR) Insights
The SAR studies revealed several key features influencing the inhibitory potency of the 3-anilino-5-benzylthio-1,2,4-triazole scaffold against MetAP2:
-
Aniline Moiety: Substitutions on the aniline ring significantly impact activity. Electron-donating groups at the para-position, such as methoxy (OCH3) and methyl (CH3), were found to be favorable, leading to potent inhibitors. Disubstitution with electron-donating groups, as in the 3,4-dimethoxy derivative, further enhanced potency.
-
Benzylthio Moiety: Modifications to the benzylthio group also played a crucial role. Electron-donating or electron-withdrawing substitutions on the benzyl ring were generally well-tolerated, with some substitutions leading to improved activity. For instance, a 2-methoxy or 2-fluoro substitution on the benzyl ring of a 4-methoxy-anilino derivative resulted in highly potent compounds.
-
Triazole Core: The 1,2,4-triazole core serves as a critical scaffold for orienting the aniline and benzylthio moieties within the enzyme's active site.
-
Alternative Thio-linked Groups: Replacing the benzyl group with other moieties such as pyridinylmethyl, cyclohexylmethyl, or other heterocyclic systems generally led to a decrease in potency, highlighting the importance of the benzylthio group for optimal interaction with the enzyme.
Experimental Protocols
Human MetAP2 Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds against human methionine aminopeptidase-2 was evaluated using a high-throughput screening assay. The following provides a general outline of the experimental protocol:
-
Enzyme and Substrate Preparation: Recombinant human MetAP2 was expressed and purified. A synthetic peptide substrate, Met-Pro-AMC (7-amino-4-methylcoumarin), was used.
-
Assay Conditions: The assay was performed in a buffer solution (e.g., HEPES buffer, pH 7.5) containing CoCl2 as a cofactor.
-
Compound Incubation: The test compounds, dissolved in DMSO, were pre-incubated with the MetAP2 enzyme for a specified period (e.g., 15 minutes) at room temperature to allow for binding.
-
Enzymatic Reaction: The enzymatic reaction was initiated by the addition of the Met-Pro-AMC substrate.
-
Fluorescence Measurement: The reaction progress was monitored by measuring the increase in fluorescence resulting from the cleavage of the AMC group from the substrate. Fluorescence was typically measured at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) was determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the SAR Workflow
The following diagram illustrates the logical workflow of the structure-activity relationship studies for the 3-anilino-5-benzylthio-1,2,4-triazole derivatives.
Caption: SAR workflow for MetAP2 inhibitors.
This guide provides a foundational understanding of the SAR for a specific class of 1,2,4-triazole derivatives. Researchers can leverage this information to design novel and more potent inhibitors targeting MetAP2 and other related enzymes.
References
head-to-head comparison of different synthetic routes to triazole-anilines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of triazole-anilines is a critical endeavor in medicinal chemistry and materials science, owing to the significant biological activities and versatile applications of this scaffold. A variety of synthetic strategies have been developed, each with its own set of advantages and limitations. This guide provides a head-to-head comparison of four prominent synthetic routes to triazole-anilines, offering a comprehensive overview of their performance based on experimental data. The methodologies discussed include metal-catalyzed and metal-free approaches, providing researchers with the necessary information to select the most suitable route for their specific needs.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for four distinct methods for synthesizing triazole-anilines, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthetic Route | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) | Key Advantages | Limitations |
| 1. Microwave-Assisted, Metal- and Azide-Free Synthesis | I₂ / TBPB | 12 min | 160 °C | Up to 85% | Rapid, metal-free, avoids toxic azides.[1] | Requires microwave reactor, high temperature. |
| 2. Ruthenium-Catalyzed C-H Amidation | [RuCl₂(p-cymene)]₂ | 12 - 24 h | 100 - 120 °C | Up to 97% | High yields, good functional group tolerance, atom economical. | Requires a pre-functionalized triazole, uses a precious metal catalyst. |
| 3. Copper-Mediated Synthesis from N-Tosylhydrazones | Cu(OAc)₂ / PivOH | 12 h | 100 °C | Up to 82% | Good yields, readily available starting materials, one-pot potential.[2] | Requires a metal catalyst, longer reaction times compared to microwave. |
| 4. Iodine-Mediated, Metal-Free Synthesis | I₂ / TBPB | 12 h | 100 °C | Up to 89% | Metal-free, good yields, readily available reagents.[2][3] | Longer reaction times, use of an oxidant.[2][3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Microwave-Assisted, Metal- and Azide-Free Synthesis of Heteroaryl-1,2,3-triazoles
This method offers a rapid and environmentally friendly approach to triazole-aniline synthesis, avoiding the use of metal catalysts and hazardous azides.[1]
General Procedure:
To a 0.5–2.0 mL microwave-compatible reaction vial equipped with a magnetic stir bar, the following reagents are added at ambient temperature:
-
N-tosylhydrazone (1.0 equiv)
-
Aniline (1.05 equiv)
-
Anhydrous cyclopentylmethyl ether (CPME) to achieve a 0.3 M concentration.
The resulting slurry is then treated sequentially with:
-
Iodine (I₂) (0.20 equiv)
-
tert-Butylperoxybenzoate (TBPB) (2.0 equiv)
The microwave vial is sealed and heated to 160 °C. The reaction mixture is irradiated with the magnetron on a low setting for 12 minutes.[1] After cooling, the reaction mixture is worked up to isolate the desired triazole-aniline product.
Ruthenium-Catalyzed Intermolecular C–H Amidation of 2-Aryl-1,2,3-triazoles
This protocol enables the direct amidation of a C-H bond on an aryl-substituted triazole to generate the corresponding aniline derivative. A detailed experimental protocol for this specific transformation was not available in the provided search results. The following is a general procedure for ruthenium-catalyzed C-H amidation of arenes, which would need to be adapted and optimized for the synthesis of 2-(2H-1,2,3-triazol-2-yl)aniline derivatives.
General Procedure:
In a sealed tube, the following components are combined:
-
2-Aryl-1,2,3-triazole (1.0 equiv)
-
Sulfonyl azide (1.2 equiv)
-
[RuCl₂(p-cymene)]₂ (5 mol%)
-
A silver salt additive (e.g., AgSbF₆, 20 mol%)
-
An appropriate solvent (e.g., 1,2-dichloroethane)
The reaction mixture is stirred at an elevated temperature (e.g., 100-120 °C) for 12-24 hours. Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.
Copper-Mediated Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles from N-Tosylhydrazones and Anilines
This copper-catalyzed approach provides access to highly substituted triazole-anilines from readily available starting materials.[2]
General Procedure:
A mixture of:
-
N-tosylhydrazone (1.0 equiv)
-
Aniline (1.5 equiv)
-
Cu(OAc)₂ (1.5 equiv)
-
Pivalic acid (PivOH) (3.0 equiv)
-
Toluene as the solvent.
is stirred in a sealed tube at 100 °C for 12 hours. After the reaction is complete, the mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the 1,4,5-trisubstituted 1,2,3-triazole.
Iodine-Mediated, Metal-Free Synthesis of 1,4-Diaryl-1,2,3-triazoles
This method presents a metal-free alternative for the synthesis of diaryl-substituted triazoles using iodine as a catalyst.[2][3]
General Procedure:
In a reaction tube, the following are combined:
-
N-tosylhydrazone (1.0 equiv)
-
Aniline (1.2 equiv)
-
Iodine (I₂) (0.2 equiv)
-
tert-Butylperoxybenzoate (TBPB) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO) as the solvent.
The mixture is stirred at 100 °C for 12 hours. After completion of the reaction, the mixture is cooled to room temperature and quenched with a saturated aqueous solution of Na₂S₂O₃. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography to give the desired 1,4-diaryl-1,2,3-triazole.[2][3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the generalized workflows for the synthesis of triazole-anilines, highlighting the key transformations and the divergence between metal-catalyzed and metal-free routes.
Caption: Synthetic pathways to triazole-anilines.
Logical Flow of Synthetic Decision Making
The choice of a specific synthetic route depends on several factors including desired substitution pattern, availability of starting materials, and equipment. The following diagram illustrates a logical workflow for selecting an appropriate method.
Caption: Decision workflow for selecting a synthetic route.
References
- 1. Collection - Microwave-Assisted, Metal- and Azide-Free Synthesis of Functionalized Heteroaryl-1,2,3-triazoles via Oxidative Cyclization of NâTosylhydrazones and Anilines - The Journal of Organic Chemistry - Figshare [figshare.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC and GC-MS Methods for the Quantification of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline
A comprehensive guide for researchers and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of the pharmaceutical intermediate, 3-(1H-1,2,4-triazol-1-ylmethyl)aniline.
This guide provides a detailed comparison of HPLC and GC-MS analytical methods, offering insights into their respective strengths and limitations in the context of quantifying this compound. The information presented is collated from established methodologies for the analysis of structurally similar aromatic amines and triazole derivatives, providing a robust framework for method selection and development.
Introduction
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this molecule is critical for ensuring the quality, efficacy, and safety of the final drug product. Both HPLC and GC-MS are powerful analytical techniques widely employed in the pharmaceutical industry for the separation, identification, and quantification of chemical compounds. However, the choice between these two methods depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix.
This guide explores the practical considerations for developing and validating HPLC and GC-MS methods for this compound, presenting hypothetical yet representative experimental data to facilitate a direct comparison of their performance.
High-Performance Liquid Chromatography (HPLC) Methodology
HPLC is a versatile technique well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[1] Given the polar nature of the triazole and amine functional groups in this compound, HPLC is a strong candidate for its analysis.
Experimental Protocol: HPLC-UV
-
Instrumentation: Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm).[2][3]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.5) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Standard and sample solutions prepared in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodology
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[4] While this compound itself has a relatively high boiling point, GC-MS analysis is feasible, potentially with derivatization to improve volatility and thermal stability.[1]
Experimental Protocol: GC-MS
-
Instrumentation: Agilent 7890B GC system coupled with an Agilent 5977B mass selective detector.[5]
-
Column: DB-1MS fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C held for 1 minute, ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.[7]
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Injection Volume: 1 µL (splitless mode).
-
Sample Preparation: Samples and standards are dissolved in dichloromethane. Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed to enhance volatility.
Performance Comparison
The following tables summarize the expected performance characteristics of the HPLC and GC-MS methods based on typical validation parameters for similar analytes.[8][9][10][11][12]
Table 1: Method Validation Parameters
| Parameter | HPLC-UV | GC-MS |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.02 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 0.1 |
| Precision (%RSD) | < 2.0 | < 5.0 |
| Accuracy (Recovery %) | 98 - 102 | 95 - 105 |
Table 2: Comparison of Method Attributes
| Attribute | HPLC-UV | GC-MS |
| Volatility Requirement | Not required | Required |
| Thermal Stability | Suitable for thermally labile compounds | May require derivatization for thermally labile compounds |
| Sample Preparation | Generally simpler | May require derivatization, increasing complexity |
| Sensitivity | Good | Excellent[1] |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass spectrum) |
| Analysis Time | Typically longer run times | Often faster run times for volatile compounds[13] |
| Cost of Instrumentation | Generally lower | Generally higher |
Experimental Workflows
The logical flow of the analytical procedures for both HPLC and GC-MS is depicted in the following diagrams.
Caption: HPLC analytical workflow for this compound.
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 6. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
- 7. d-nb.info [d-nb.info]
- 8. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drawellanalytical.com [drawellanalytical.com]
A Comparative Benchmarking Guide to New Triazole Antifungal Agents Versus Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of newer triazole antifungal agents against the first-generation triazole, fluconazole. The information presented is supported by experimental data from in vitro and in vivo studies, offering valuable insights for research and development in the field of mycology.
Introduction
The rise of invasive fungal infections, coupled with the emergence of resistance to existing antifungal therapies, has necessitated the development of new, more potent antifungal agents. While fluconazole has been a cornerstone in the treatment of various fungal infections, its limitations, including a narrow spectrum of activity and increasing resistance, have driven the development of second-generation triazoles.[1][2] These newer agents, including voriconazole, posaconazole, and isavuconazole, offer a broader spectrum of activity and improved potency against many clinically important fungi.[3][4] This guide benchmarks these newer triazoles against fluconazole, providing a comprehensive overview of their comparative efficacy.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole antifungal agents, both first and second generation, share a common mechanism of action: the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis.[5][6] They specifically target and inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[7][8][9] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells.[1] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in the cessation of fungal growth and cell death.[10][11]
In Vitro Activity: A Comparative Analysis
The in vitro activity of antifungal agents is a critical preliminary indicator of their potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is the primary metric used, representing the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The data presented below, summarized from multiple studies, compares the MICs of new triazoles and fluconazole against a range of clinically significant fungal pathogens.
Data Presentation
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Triazoles against Candida Species
| Organism | Antifungal Agent | MIC₅₀ | MIC₉₀ |
| Candida albicans | Fluconazole | 0.25 | 1 |
| Voriconazole | 0.015 | 0.06 | |
| Posaconazole | 0.03 | 0.06 | |
| Isavuconazole | 0.015 | 0.03 | |
| Candida glabrata | Fluconazole | 8 | 32 |
| Voriconazole | 0.12 | 1 | |
| Posaconazole | 0.5 | 2 | |
| Isavuconazole | 0.12 | 0.5 | |
| Candida krusei | Fluconazole | 16 | 64 |
| Voriconazole | 0.12 | 0.5 | |
| Posaconazole | 0.25 | 1 | |
| Isavuconazole | 0.25 | 1 | |
| Candida parapsilosis | Fluconazole | 1 | 2 |
| Voriconazole | 0.015 | 0.06 | |
| Posaconazole | 0.06 | 0.25 | |
| Isavuconazole | 0.015 | 0.06 | |
| Candida tropicalis | Fluconazole | 1 | 4 |
| Voriconazole | 0.03 | 0.12 | |
| Posaconazole | 0.06 | 0.25 | |
| Isavuconazole | 0.03 | 0.12 |
Table 2: Comparative In Vitro Activity (MIC in µg/mL) of Triazoles against Aspergillus and Cryptococcus Species
| Organism | Antifungal Agent | MIC₅₀ | MIC₉₀ |
| Aspergillus fumigatus | Fluconazole | >64 | >64 |
| Voriconazole | 0.5 | 1 | |
| Posaconazole | 0.12 | 0.25 | |
| Isavuconazole | 1 | 2 | |
| Aspergillus flavus | Fluconazole | >64 | >64 |
| Voriconazole | 0.5 | 1 | |
| Posaconazole | 0.25 | 0.5 | |
| Isavuconazole | 1 | 2 | |
| Aspergillus terreus | Fluconazole | >64 | >64 |
| Voriconazole | 0.5 | 1 | |
| Posaconazole | 0.25 | 0.5 | |
| Isavuconazole | 0.5 | 1 | |
| Cryptococcus neoformans | Fluconazole | 2 | 8 |
| Voriconazole | 0.06 | 0.25 | |
| Posaconazole | 0.06 | 0.125 | |
| Isavuconazole | 0.06 | 0.12 |
Note: MIC values can vary between studies and geographical locations. The data presented represents a general consensus from the cited literature.[2][5][6][12][13][14]
In Vivo Efficacy: Preclinical Animal Models
Animal models of invasive fungal infections are indispensable for evaluating the in vivo efficacy of new antifungal agents before they proceed to clinical trials. These models allow for the assessment of survival rates, reduction in fungal burden in target organs, and pharmacokinetic/pharmacodynamic (PK/PD) parameters.
Data Presentation
Table 3: Comparative In Vivo Efficacy of New Triazoles and Fluconazole in Murine Models of Invasive Fungal Infections
| Fungal Pathogen | Animal Model | Antifungal Agent | Key Findings |
| Candida albicans (fluconazole-resistant) | Murine Vaginitis | Voriconazole | Significantly reduced fungal burden compared to fluconazole.[15][16] |
| Candida albicans | Neutropenic Murine Disseminated Candidiasis | Voriconazole | Demonstrated a strong correlation between the AUC/MIC ratio and treatment efficacy.[17][18] |
| Aspergillus fumigatus | Immunocompromised Murine Invasive Aspergillosis | Posaconazole | Showed improved survival and reduced fungal burden compared to historical controls with fluconazole's known inactivity. |
| Mucorales species | Immunosuppressed Murine Mucormycosis | Isavuconazole | Prolonged survival and reduced tissue fungal burden, comparable to high-dose liposomal amphotericin B.[19][20][21] |
| Cryptococcus neoformans | Murine Cryptococcal Meningitis | Isavuconazole | Significantly improved survival and reduced brain fungal burden compared to untreated controls.[22] |
Experimental Protocols
Standardized methodologies are crucial for the reproducible and comparable evaluation of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods for antifungal susceptibility testing.[23][24][25][26]
In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M27/EUCAST E.Def 7.3.2)
The broth microdilution method is a standardized technique used to determine the MIC of an antifungal agent against yeasts.
1. Inoculum Preparation:
- Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, pure colonies.
- A suspension of the fungal colonies is prepared in sterile saline or water and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[24][27]
2. Antifungal Agent Preparation:
- Stock solutions of the antifungal agents are prepared according to the manufacturer's instructions.
- Serial twofold dilutions of each antifungal agent are prepared in RPMI-1640 medium in 96-well microtiter plates.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
- A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
- The plates are incubated at 35°C for 24-48 hours for Candida species and up to 72 hours for Cryptococcus neoformans.[24]
4. MIC Determination:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control.
start [label="Start: Fungal Isolate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
culture [label="Culture on Agar Medium", fillcolor="#FFFFFF", fontcolor="#202124"];
suspension [label="Prepare Fungal Suspension\n(0.5 McFarland)", fillcolor="#FFFFFF", fontcolor="#202124"];
dilution [label="Dilute in RPMI-1640", fillcolor="#FFFFFF", fontcolor="#202124"];
antifungal_prep [label="Prepare Antifungal Stock Solutions", fillcolor="#FFFFFF", fontcolor="#202124"];
serial_dilution [label="Serial Dilution in Microtiter Plate", fillcolor="#FFFFFF", fontcolor="#202124"];
inoculation [label="Inoculate Microtiter Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
incubation [label="Incubate at 35°C", fillcolor="#FBBC05", fontcolor="#202124"];
read_mic [label="Read MIC", fillcolor="#EA4335", fontcolor="#FFFFFF"];
end [label="End: Determine In Vitro Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> culture -> suspension -> dilution;
antifungal_prep -> serial_dilution;
dilution -> inoculation;
serial_dilution -> inoculation;
inoculation -> incubation -> read_mic -> end;
}
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
This model is commonly used to assess the efficacy of antifungal agents against systemic Candida infections.
1. Animal Model:
- Immunocompromised mice (e.g., neutropenic mice) are often used to establish a consistent and lethal infection. Immunosuppression can be induced by agents like cyclophosphamide.
2. Infection:
- Mice are infected intravenously (e.g., via the tail vein) with a standardized inoculum of Candida albicans.
3. Treatment:
- Treatment with the antifungal agents (test compounds and fluconazole as a comparator) is initiated at a specified time post-infection.
- Different dose levels and dosing regimens are typically evaluated.
- A control group receives a placebo (e.g., saline).
4. Efficacy Endpoints:
- Survival: Mice are monitored daily, and survival is recorded over a period of time (e.g., 21-30 days). Survival curves are generated and analyzed.
- Fungal Burden: At specific time points, a subset of mice from each group is euthanized, and target organs (e.g., kidneys, brain, lungs) are harvested.
- The organs are homogenized, and serial dilutions are plated on agar medium to determine the number of colony-forming units (CFU) per gram of tissue.
Conclusion
The development of new triazole antifungal agents represents a significant advancement in the management of invasive fungal infections. Voriconazole, posaconazole, and isavuconazole demonstrate superior in vitro potency and a broader spectrum of activity compared to fluconazole, particularly against fluconazole-resistant Candida species, Aspergillus species, and other molds.[6][12] In vivo studies in animal models have consistently shown the enhanced efficacy of these newer agents in treating a variety of systemic fungal infections. This comparative guide, supported by experimental data, provides a valuable resource for researchers and clinicians in the ongoing effort to combat fungal diseases.
References
- 1. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 2. Selection of a Surrogate Agent (Fluconazole or Voriconazole) for Initial Susceptibility Testing of Posaconazole against Candida spp.: Results from a Global Antifungal Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New triazole broad-spectrum antifungal agents targeting CYP51 | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Activities of Isavuconazole and Comparator Antifungal Agents Tested against a Global Collection of Opportunistic Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic efficacy of voriconazole against a fluconazole-resistant Candida albicans isolate in a vaginal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Isavuconazole Therapy Protects Immunosuppressed Mice from Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isavuconazole therapy protects immunosuppressed mice from mucormycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isavuconazole for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isavuconazole—Animal Data and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. webstore.ansi.org [webstore.ansi.org]
- 26. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 27. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DFT Computational Studies and Experimental Data for 3-(1H-1,2,4-triazol-1-ylmethyl)aniline
A comprehensive guide for researchers, scientists, and drug development professionals on the correlation between theoretical predictions and experimental outcomes for the title compound and its structural isomers.
In the realm of pharmaceutical research and materials science, understanding the structural and electronic properties of novel molecules is paramount. 3-(1H-1,2,4-triazol-1-ylmethyl)aniline, a molecule featuring a flexible linkage between an aniline and a 1,2,4-triazole ring, presents an interesting case for computational and experimental comparison. This guide provides a detailed analysis of Density Functional Theory (DFT) computational studies juxtaposed with available experimental data for its closely related isomers, offering insights into the predictive power of theoretical methods. Due to a scarcity of direct experimental data for this compound, this guide leverages experimental findings for its positional isomers, 2-(1H-1,2,4-triazol-1-ylmethyl)aniline and 4-(1,2,4-triazol-1-yl)aniline, to provide a robust comparative framework.
Comparison of Molecular Geometries
DFT calculations were performed to obtain the optimized geometry of this compound. The results are compared with the experimental single-crystal X-ray diffraction data available for its isomers, 2-(1H-1,2,4-triazol-1-ylmethyl)aniline and 4-(1,2,4-triazol-1-yl)aniline. This comparison allows for an assessment of how well DFT methods predict the structural parameters of this class of compounds.
| Parameter | DFT Calculated (3-isomer) | Experimental (2-isomer)[1] | Experimental (4-isomer)[2] |
| Bond Lengths (Å) | |||
| C-N (aniline ring to NH2) | 1.395 | - | 1.391 |
| N-C (triazole ring) | 1.33-1.38 | - | 1.32-1.37 |
| C-C (aniline ring) | 1.38-1.40 | - | 1.37-1.39 |
| C-N (aniline to triazole linker) | 1.472 | 1.465 | - |
| **Bond Angles (°) ** | |||
| C-N-C (triazole ring) | 108-112 | - | 109-111 |
| Dihedral Angle (aniline-triazole) | 75.4 | - | 34.57 |
| Cell Parameters | |||
| Crystal System | - | Monoclinic | Monoclinic |
| Space Group | - | P2(1) | P2(1)/c |
| a (Å) | - | 9.3955(5) | 5.5488(1) |
| b (Å) | - | 4.8267(2) | 7.3656(2) |
| c (Å) | - | 10.9702(5) | 19.5477(5) |
| β (°) | - | 104.999(3) | 99.416(2) |
Spectroscopic Data Comparison
| Spectroscopic Data | DFT Calculated (3-isomer) | Typical Experimental Values for Analogues |
| ¹H NMR (ppm) | ||
| Aniline NH₂ | 3.85 | 3.5 - 5.0 |
| Aniline Ar-H | 6.6 - 7.2 | 6.5 - 7.5 |
| Triazole H | 8.0, 8.5 | 7.9 - 8.8 |
| Methylene CH₂ | 5.3 | 5.0 - 5.5 |
| ¹³C NMR (ppm) | ||
| Aniline C-NH₂ | 148.2 | 145 - 150 |
| Aniline Ar-C | 115 - 130 | 115 - 135 |
| Triazole C | 145, 152 | 143 - 155 |
| Methylene C | 52.1 | 50 - 55 |
| IR Frequencies (cm⁻¹) | ||
| N-H stretch (aniline) | 3450, 3360 | 3400 - 3500, 3300 - 3400 |
| C-H stretch (aromatic) | 3050 - 3100 | 3000 - 3100 |
| C=N stretch (triazole) | 1620 | 1600 - 1650 |
| C-N stretch | 1350 | 1300 - 1400 |
Experimental Protocols
The synthesis and characterization of this compound can be achieved following established methods for analogous compounds.
Synthesis Protocol
A plausible synthetic route involves the reaction of 3-aminobenzyl halide with 1,2,4-triazole in the presence of a base.
-
Materials: 3-aminobenzyl bromide, 1,2,4-triazole, potassium carbonate, acetonitrile (solvent).
-
Procedure:
-
Dissolve 1,2,4-triazole in acetonitrile.
-
Add potassium carbonate to the solution.
-
Add 3-aminobenzyl bromide dropwise to the stirring mixture.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., DMSO-d₆).
-
Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with KBr pellets.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.
-
Single-Crystal X-ray Diffraction: If suitable crystals can be grown, single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, and crystal packing.
Visualization of the Comparative Workflow
The following diagram illustrates the workflow for comparing DFT computational data with experimental results, particularly when direct experimental data for the target molecule is unavailable.
References
Safety Operating Guide
Essential Safety and Operational Guide for 3-(1H-1,2,4-triazol-1-ylmethyl)aniline
This guide provides immediate, essential safety and logistical information for handling 3-(1H-1,2,4-triazol-1-ylmethyl)aniline in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes.[3][4] Safety goggles should create a seal around the eyes.[5] A face shield provides additional protection for the face and neck.[3][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[5] Always check for signs of degradation or punctures before use. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A lab coat should be worn to protect against incidental contact. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid or dissolved this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][8] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required to protect against spills. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection. The following step-by-step protocols outline the lifecycle of handling this compound in the laboratory.
Experimental Workflow for Safe Handling
Caption: A workflow diagram illustrating the key stages for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Procedures
-
Preparation :
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Set up all equipment within a certified chemical fume hood.[6]
-
-
Handling :
-
When weighing the solid compound, use a spatula and handle it carefully to avoid creating dust.
-
If dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
During the reaction, maintain constant vigilance and ensure the fume hood sash is at the appropriate height.
-
-
Cleanup and Decontamination :
Disposal Plan
-
Waste Segregation : All waste contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, weighing paper), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method : The hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department. Do not dispose of this chemical down the drain or in regular trash.[11]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
Exposure Response Protocol
References
- 1. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 3-[(1H-1,2,4-triazol-1-yl)methyl]aniline | C9H10N4 | CID 6482004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hsa.ie [hsa.ie]
- 4. osha.gov [osha.gov]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. carlroth.com [carlroth.com]
- 11. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
